FXR antagonist 2 hydrochloride
Description
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Propriétés
Formule moléculaire |
C22H27Cl3N2O2 |
|---|---|
Poids moléculaire |
457.8 g/mol |
Nom IUPAC |
N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(cyclopentylamino)benzamide;hydrochloride |
InChI |
InChI=1S/C22H26Cl2N2O2.ClH/c1-22(2,3)16-10-14(8-9-19(16)27)26-21(28)20-17(23)11-15(12-18(20)24)25-13-6-4-5-7-13;/h8-13,25,27H,4-7H2,1-3H3,(H,26,28);1H |
Clé InChI |
NPGCWRJJRAHODJ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FXR Antagonist 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] It functions as an intracellular bile acid sensor, primarily expressed in the liver and intestines.[4][5] Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[6][7] This binding modulates the transcription of genes involved in metabolic pathways.[8] Given its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for a variety of conditions, including metabolic and liver diseases.[8][9]
FXR antagonists are compounds that inhibit the activity of FXR.[8] By blocking the activation of FXR, these antagonists can modulate gene expression, offering a potential therapeutic strategy for conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[8] "FXR antagonist 2 hydrochloride" is the hydrochloride salt form of FXR antagonist 2, a diarylamide derivative identified as a moderate FXR antagonist.[10][11] This compound, also referred to as compound A-26, is under investigation for its potential in managing hyperlipidemia and type 2 diabetes.[10]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on FXR signaling, relevant quantitative data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
The primary mechanism of action of FXR antagonists, including this compound, is the inhibition of the FXR signaling pathway. This inhibition can occur through several mechanisms, including direct competition with endogenous ligands for the ligand-binding domain (LBD) of FXR, or by preventing the conformational changes required for the recruitment of coactivator proteins.[2]
When an antagonist binds to the FXR LBD, it stabilizes an inactive conformation of the receptor.[2] This prevents the release of corepressor proteins and the recruitment of coactivator proteins, which are essential for the initiation of transcription of FXR target genes.[2] Consequently, the downstream effects of FXR activation are blocked.
FXR Signaling Pathway and Antagonist Intervention
The canonical FXR signaling pathway involves the following key steps:
-
Ligand Binding: Endogenous bile acids, such as chenodeoxycholic acid (CDCA), bind to the LBD of FXR.[4][5]
-
Heterodimerization: Ligand-bound FXR forms a heterodimer with RXR.[6][12]
-
DNA Binding: The FXR/RXR heterodimer binds to FXREs on the DNA.[8]
-
Transcriptional Regulation: This binding leads to the recruitment of coactivators and the initiation of transcription of target genes.[2]
This compound intervenes in this pathway, likely at the ligand-binding step, preventing the activation of FXR and the subsequent transcription of its target genes.
dot
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
Key Downstream Effects of FXR Antagonism
By inhibiting FXR, antagonists like this compound can reverse the physiological effects of FXR activation. The most well-characterized downstream effects of FXR antagonism are on bile acid and lipid metabolism.
-
Bile Acid Synthesis: FXR activation normally suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, through the induction of the Small Heterodimer Partner (SHP).[6][7] Antagonism of FXR can therefore lead to an increase in bile acid synthesis.
-
Lipid Metabolism: FXR activation plays a role in regulating triglyceride levels by suppressing lipogenesis and promoting fatty acid oxidation.[6] FXR antagonists may therefore influence lipid profiles.
-
Glucose Metabolism: Activation of FXR has been shown to improve insulin (B600854) sensitivity and reduce plasma glucose.[6] Conversely, FXR antagonism could potentially impact glucose homeostasis.
Quantitative Data
At present, publicly available, peer-reviewed quantitative data specifically for "this compound" or "compound A-26" is limited. The primary source identifying this compound is a patent, which describes it as a diarylamide derivative and a moderate FXR antagonist.[10] For the broader class of FXR antagonists, a range of potencies has been reported.
| FXR Antagonist | IC50 Value | Assay Type | Reference |
| (Z)-Guggulsterone | 15-17 µM | CDCA-induced FXR activation | [2] |
| Tauro-β-muricholic acid (T-β-MCA) | 40 µM | FXR transactivation | [13][14] |
| Gly-β-MCA | - | Intestine-selective FXR inhibitor | [13] |
| DY268 | 7.5 nM | FXR antagonist activity | [13][15] |
| Compound 24 | 0.06 µM | CDCA-induced activation | [2] |
| Glycoursodeoxycholic acid (GUDCA) | 77.2 µM | CDCA activation of FXR | [16] |
IC50 values represent the concentration of an antagonist that inhibits the response of an agonist by 50%. Lower values indicate higher potency.
Experimental Protocols
The characterization of FXR antagonists involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments typically cited in the study of FXR antagonists.
FXR Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine the ability of a compound to inhibit FXR-mediated gene transcription.
Methodology:
-
Cell Culture: HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are co-transfected with expression plasmids for FXR and RXR, along with a reporter plasmid containing a luciferase gene under the control of an FXRE promoter (e.g., IBABP promoter).[17] A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.
-
Compound Treatment: After 24 hours, the cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) in the presence and absence of varying concentrations of the test antagonist.
-
Luciferase Measurement: After another 24 hours, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value of the antagonist is calculated by plotting the percentage of inhibition against the antagonist concentration.
dot
Caption: Workflow for an FXR Luciferase Reporter Assay.
Coactivator/Corepressor Recruitment Assay (AlphaScreen)
This assay measures the ability of a compound to modulate the interaction between FXR and its coactivators or corepressors.
Methodology:
-
Reagents: Recombinant His-tagged FXR-LBD, biotinylated coactivator peptide (e.g., SRC2-3), and AlphaScreen donor and acceptor beads.[18]
-
Assay Setup: The assay is performed in a 384-well plate. His-hFXRα-LBD is incubated with varying concentrations of the test compound in the presence of an agonist (for antagonist mode).[18]
-
Bead Addition: Biotinylated coactivator peptide and streptavidin-coated donor beads and nickel chelate acceptor beads are added to the wells.
-
Incubation: The plate is incubated in the dark to allow for binding.
-
Signal Detection: If FXR binds to the coactivator, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal that is read on a plate reader.
-
Data Analysis: The IC50 value is determined by measuring the decrease in signal in the presence of the antagonist.
dot
Caption: Workflow for an AlphaScreen Coactivator Recruitment Assay.
Target Gene Expression Analysis (qPCR)
This method is used to confirm the effect of an FXR antagonist on the expression of known FXR target genes in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., HepG2 human hepatoma cells) is treated with an FXR agonist with and without the test antagonist for a specified period.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. A decrease in agonist-induced gene expression in the presence of the antagonist confirms its inhibitory activity.
Conclusion
This compound, a diarylamide derivative, represents a potential therapeutic agent for metabolic disorders through its inhibitory action on the Farnesoid X Receptor. Its mechanism of action is centered on the competitive or non-competitive inhibition of FXR, leading to the suppression of FXR-mediated gene transcription. This guide has provided a detailed overview of the FXR signaling pathway, the role of antagonists, and the experimental protocols essential for their characterization. While specific quantitative data for this compound remains limited in the public domain, the methodologies and comparative data for other FXR antagonists presented here offer a solid framework for its continued investigation and development. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Advances in farnesoid X receptor antagonists and their pharmacological activities [manu41.magtech.com.cn]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Non-Steroidal FXR Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of non-steroidal Farnesoid X Receptor (FXR) antagonists, with a focus on the diarylamide class of compounds, to which FXR antagonist 2 hydrochloride belongs. This document details the underlying biological pathways, key experimental protocols for antagonist characterization, and representative data for this emerging class of therapeutic agents.
Introduction to Farnesoid X Receptor (FXR) and its Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands.[1] As a ligand-activated transcription factor, FXR plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.[2][3] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[4] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the expression of target genes.[2]
The therapeutic potential of modulating FXR activity has led to the development of both agonists and antagonists. While FXR agonists have been investigated for conditions like primary biliary cholangitis and non-alcoholic steatohepatitis (NASH), there is growing interest in the therapeutic applications of FXR antagonists.[3] Inhibition of FXR is being explored for the treatment of metabolic disorders such as hyperlipidemia and type 2 diabetes, as well as certain cancers.[3][5] Non-steroidal FXR antagonists offer the potential for improved selectivity and pharmacokinetic profiles compared to steroidal compounds.[5]
The FXR Signaling Pathway
The FXR signaling pathway is a complex network that regulates various metabolic processes. A simplified representation of this pathway is illustrated below, highlighting the points of intervention for FXR antagonists.
Caption: Simplified FXR signaling pathway and the mechanism of action of an FXR antagonist.
Discovery and Synthesis of a Representative Non-Steroidal FXR Antagonist
While specific details for "this compound" are limited, it is known to be a diarylamide derivative. The discovery of such antagonists often involves high-throughput screening campaigns followed by medicinal chemistry optimization. The general synthesis of diarylamide derivatives can be achieved through several synthetic routes. Below is a representative synthetic scheme for a diarylamide compound, which illustrates a common approach to this class of molecules.
Representative Synthesis of a Diarylamide-Based FXR Antagonist:
A common method for the synthesis of diarylamides involves the coupling of a carboxylic acid with an amine. For instance, a substituted benzoic acid can be activated and then reacted with a substituted aniline (B41778) to form the desired diarylamide.
-
Step 1: Activation of Carboxylic Acid. A substituted benzoic acid is treated with a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (B86325) (e.g., DCC, EDC) to form a more reactive species, like an acid chloride or an activated ester.
-
Step 2: Amide Bond Formation. The activated carboxylic acid derivative is then reacted with a substituted aniline in the presence of a base (e.g., triethylamine, pyridine) to facilitate the nucleophilic acyl substitution, yielding the diarylamide product.
-
Step 3: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure diarylamide.
-
Step 4: Salt Formation (optional). To improve solubility and handling properties, the final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Quantitative Data for Non-Steroidal FXR Antagonists
The biological activity of FXR antagonists is typically characterized by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following table summarizes representative IC50 values for several non-steroidal FXR antagonists from the literature. It is important to note that assay conditions can vary between studies, affecting the absolute IC50 values.
| Compound ID | Chemical Class | Assay Type | IC50 (nM) | Reference |
| DY268 | Trisubstituted pyrazolamide | FXR Transactivation | 468 | [6] |
| Guggulsterone | Steroid | CDCA-induced FXR activation | 15,000-17,000 | [2] |
| Compound 24 | Trisubstituted pyrazole | CDCA-induced activation | 60 | [2] |
| Compound 9a | 9,11-Seco-cholesterol derivative | Cellular Assay | 4,600 | [7] |
| DC646 | Cyclopeptide | Coactivator Recruitment | 8,860 | [8] |
| Compound 5s | Trisubstituted isoxazole | Cellular Assay | 12,200 | [9] |
Experimental Protocols
The characterization of FXR antagonists relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for three key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to assess the direct binding of a compound to the FXR ligand-binding domain (LBD) and its ability to displace a fluorescently labeled probe.
Materials:
-
His-tagged FXR-LBD
-
Terbium (Tb)-labeled anti-His antibody (donor)
-
Fluorescently labeled FXR ligand (e.g., a derivative of a known agonist) (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
Test compounds
Procedure:
-
Prepare a solution of His-tagged FXR-LBD and Tb-labeled anti-His antibody in assay buffer and incubate for 1 hour at room temperature.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the fluorescently labeled FXR ligand to all wells.
-
Add the pre-incubated FXR-LBD/antibody complex to the wells.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for terbium) and ~665 nm (for the acceptor fluorophore).
-
Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates displacement of the fluorescent probe by the test compound.
-
Plot the fluorescence ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a TR-FRET based FXR antagonist assay.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit FXR-mediated gene transcription.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmids for human FXR and RXRα
-
Reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
96-well cell culture plates
-
FXR agonist (e.g., GW4064 or CDCA)
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR, RXRα, and FXRE-luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations and a fixed concentration of an FXR agonist (typically at its EC80).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Coactivator Recruitment Assay
This assay determines if a compound can disrupt the interaction between FXR and a coactivator peptide, which is a key step in transcriptional activation.
Materials:
-
GST-tagged FXR-LBD
-
Biotinylated coactivator peptide (e.g., from SRC-1)
-
Europium (Eu)-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated allophycocyanin (SA-APC) (acceptor)
-
Assay buffer
-
384-well microplates
-
FXR agonist
-
Test compounds
Procedure:
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add a fixed concentration of an FXR agonist to all wells.
-
Add GST-tagged FXR-LBD to the wells.
-
Add the biotinylated coactivator peptide.
-
Add the Eu-labeled anti-GST antibody and SA-APC.
-
Incubate the plate for 1-2 hours at room temperature.
-
Measure the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor.
-
An antagonist will disrupt the agonist-induced interaction between FXR and the coactivator, leading to a decrease in the FRET signal.
-
Calculate the IC50 value as described for the other assays.
Conclusion
The discovery and development of non-steroidal FXR antagonists represent a promising avenue for the treatment of various metabolic diseases. The diarylamide scaffold is a key chemotype in this area of research. The successful identification and optimization of these compounds rely on a robust understanding of the FXR signaling pathway and the application of a suite of specialized in vitro and cell-based assays. This guide provides a foundational overview of these critical aspects to aid researchers and drug development professionals in this exciting field. Further research into the structure-activity relationships and pharmacokinetic properties of these antagonists will be crucial for their translation into clinical candidates.
References
- 1. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Design, synthesis, and evaluation of non-steroidal farnesoid X receptor (FXR) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
In Vitro Pharmacology of the Farnesoid X Receptor (FXR) Antagonist DY268: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has established it as a significant therapeutic target. While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an area of growing interest for conditions such as cholestasis and certain metabolic disorders. This technical guide provides an in-depth overview of the in vitro pharmacology of DY268, a potent and selective FXR antagonist. This document details the experimental protocols for key assays used in its characterization, presents quantitative data in a structured format, and illustrates the underlying biological pathways and experimental workflows.
Introduction to FXR and its Antagonism
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. Endogenous bile acids are the natural ligands for FXR.
Activation of FXR initiates a negative feedback loop to control bile acid levels.[2] It induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][3] FXR activation also upregulates the expression of the Bile Salt Export Pump (BSEP), promoting the efflux of bile acids from hepatocytes.
FXR antagonists are compounds that bind to FXR and block its activation by endogenous or synthetic agonists. By inhibiting FXR, these antagonists can increase the expression of CYP7A1, leading to increased conversion of cholesterol into bile acids. This mechanism is of therapeutic interest for lowering cholesterol levels and for treating cholestatic liver diseases where bile acid accumulation is problematic.
Quantitative Pharmacological Data for DY268
DY268 has been identified as a potent antagonist of the Farnesoid X Receptor. Its in vitro activity has been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data for DY268.
| Assay Type | Description | IC50 (nM) | Reference |
| Biochemical Assay | Measures the direct inhibition of FXR activity. | 7.5 | [4][5] |
| Cell-Based Transactivation Assay | Measures the inhibition of FXR-mediated gene transcription in a cellular context. | 468 | [5] |
Table 1: In Vitro Potency of DY268
| Nuclear Receptor | Activity | Selectivity vs. FXR | Reference |
| Liver X Receptor (LXR) | Not specified | High | [6] |
| Constitutive Androstane Receptor (CAR) | Not specified | High | [6] |
| Pregnane X Receptor (PXR) | Not specified | High | [6] |
| Androgen Receptor (AR) | Antagonist activity observed in AR-bla assay | Less selective | [7] |
| Vitamin D Receptor (VDR) | Antagonist activity observed in VDR-bla assay | Less selective | [7] |
Table 2: Selectivity Profile of DY268
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway and Mechanism of Antagonism
The following diagram illustrates the canonical FXR signaling pathway and the point of intervention for an antagonist like DY268. In the presence of bile acids (agonist), FXR is activated, leading to the expression of SHP and subsequent repression of CYP7A1. An FXR antagonist binds to FXR, preventing its activation and disrupting this signaling cascade.
Caption: FXR signaling pathway and antagonist mechanism.
Experimental Workflow: FXR Antagonist Screening
The following diagram outlines a typical workflow for identifying and characterizing FXR antagonists, starting from a compound library screen to the confirmation of on-target activity.
Caption: Workflow for in vitro screening of FXR antagonists.
Detailed Experimental Protocols
Cell-Based FXR Transactivation Assay (Beta-Lactamase Reporter Gene)
This assay measures the ability of a compound to antagonize the activation of FXR by an agonist in a cellular environment.
Objective: To determine the IC50 value of a test compound (e.g., DY268) for the inhibition of FXR transactivation.
Materials:
-
HEK293T cells
-
Expression plasmids: pcDNA3.1-FXRα, pcDNA3.1-RXRα
-
Reporter plasmid: pGL3-FXRE (containing FXR response elements driving a reporter gene like luciferase or beta-lactamase)
-
Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA)
-
Test compound (DY268)
-
Assay plates (e.g., 384-well or 1536-well white plates)
-
Reporter gene detection reagent (e.g., Beta-lactamase substrate)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into 384-well plates at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the FXRα, RXRα, and FXRE-reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 16-24 hours to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (DY268).
-
Prepare a fixed concentration of the FXR agonist (e.g., GW4064 at its EC80 concentration).
-
Aspirate the transfection medium and add fresh medium containing the fixed concentration of the agonist and the varying concentrations of the antagonist. Include appropriate controls (vehicle, agonist only).
-
-
Incubation: Incubate the cells with the compounds for 16-24 hours.
-
Signal Detection: Add the beta-lactamase substrate to the wells and measure the resulting fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the reporter gene signal to a control for cell viability or transfection efficiency. Plot the normalized signal against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biochemical TR-FRET Assay for FXR Antagonism
This assay measures the direct interaction of compounds with the FXR ligand-binding domain (LBD) and their ability to displace a fluorescently labeled ligand or prevent the recruitment of a coactivator peptide.
Objective: To determine the IC50 value of a test compound (e.g., DY268) for direct binding to the FXR LBD.
Materials:
-
Recombinant GST-tagged human FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled FXR ligand (e.g., DY246, a fluorescent derivative of GW4064) or a biotinylated coactivator peptide (e.g., SRC-1) and a dye-labeled acceptor (e.g., streptavidin-d2).[8][9]
-
Test compound (DY268)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20, pH 7.4)
-
Low-volume 384-well black plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations. Prepare a working solution of the FXR-LBD, Tb-anti-GST antibody, and the fluorescent probe/coactivator in the assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.
-
Addition of Assay Components: Add the mixture of FXR-LBD and Tb-anti-GST antibody to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Addition of Fluorescent Probe/Coactivator: Add the fluorescently labeled ligand or coactivator peptide to initiate the FRET reaction.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Target Gene Expression Analysis (qPCR)
This assay quantifies the effect of an FXR antagonist on the mRNA levels of known FXR target genes in a relevant cell line (e.g., HepG2).
Objective: To determine the effect of DY268 on the expression of FXR target genes such as SHP, BSEP, and CYP7A1.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium and plates
-
FXR agonist (e.g., CDCA or GW4064)
-
Test compound (DY268)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with the test compound (DY268) in the presence of an FXR agonist for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
Conclusion
DY268 is a potent and selective FXR antagonist with well-defined in vitro pharmacological properties. The assays described in this guide provide a robust framework for the characterization of FXR antagonists. The quantitative data presented for DY268 highlight its potential as a valuable research tool for investigating the physiological and pathophysiological roles of FXR and as a lead compound for the development of novel therapeutics targeting FXR-mediated pathways. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Alternative: A Technical Guide on the Biological Activity of Farnesoid X Receptor (FXR) Antagonists
An in-depth search of publicly available scientific literature and databases did not yield specific information on a diarylamide derivative FXR antagonist designated as "A-26." Consequently, a technical guide on the biological activity of this specific compound cannot be generated.
However, to fulfill the user's request for a comprehensive technical guide on an FXR antagonist, we can provide a detailed overview of a representative, well-documented FXR antagonist, or a composite guide on the general biological activity of this class of molecules, drawing from available literature on various compounds.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, experimental evaluation, and therapeutic potential of FXR antagonists, using examples from published research.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, playing a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] As a ligand-activated transcription factor, FXR forms a heterodimer with the retinoid X receptor (RXR) upon activation by endogenous bile acids like chenodeoxycholic acid (CDCA).[2] This complex then binds to FXR response elements on target genes, modulating their expression.[3] Key downstream targets include the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] FXR activation also influences the expression of genes involved in bile acid transport, such as the bile salt export pump (BSEP).[1]
The Rationale for FXR Antagonism
While FXR agonists have been developed for conditions like primary biliary cholangitis, there is a growing interest in FXR antagonists for other metabolic diseases.[1][4] The inhibition of intestinal FXR signaling, for instance, has been shown to improve metabolic parameters in models of obesity and type 2 diabetes.[4] Intestinal FXR antagonism can lead to an increase in glucagon-like peptide-1 (GLP-1) production, which promotes insulin (B600854) secretion.[4] Furthermore, modulating the FXR pathway can impact ceramide metabolism and inflammatory signaling.[4]
Quantitative Assessment of FXR Antagonist Activity
The biological activity of FXR antagonists is quantified using a variety of in vitro assays. The data is typically presented in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the FXR activity induced by an agonist.
Table 1: In Vitro Activity of Selected FXR Antagonists
| Compound Class/Name | Assay Type | Agonist Used | IC50 Value | Source |
| Natural Product (Daphneone) | Yeast Two-Hybrid | CDCA | 1.79 µM | [5] |
| Natural Product (Diterpene 2a) | Yeast Two-Hybrid | CDCA | 1.29 µM | [5] |
| Oleanolic Acid Derivative [I] | Not Specified | Not Specified | 0.44 µM | [6] |
| 9,11-Seco-Cholesterol Deriv. (9a) | Cell-based | Not Specified | 4.6 µM | |
| Nonsteroidal (FLG249) | Luciferase Reporter | Not Specified | 32.0 nM | |
| Nonsteroidal (DY268) | Not Specified | Not Specified | 7.5 nM | [3] |
| Guggulsterone | Not Specified | Not Specified | ~24-39 µM | [3] |
Experimental Protocols for Evaluating FXR Antagonists
Detailed methodologies are crucial for the accurate assessment of FXR antagonist activity. Below are outlines of common experimental protocols.
4.1. Cell-Based Luciferase Reporter Assay
This assay is a common method to assess the functional activity of an FXR antagonist in a cellular context.
-
Principle: Cells are co-transfected with plasmids encoding the full-length FXR, its heterodimer partner RXR, and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. In the presence of an FXR agonist, the FXR/RXR heterodimer binds to the promoter and drives luciferase expression. An antagonist will compete with the agonist and reduce luciferase expression.
-
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then transfected with the necessary plasmids.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with a fixed concentration of an FXR agonist (e.g., GW4064 or CDCA) and varying concentrations of the test antagonist.
-
Lysis and Luminescence Measurement: Following treatment, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of gene expression, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (agonist-only treatment), and the IC50 value is calculated by fitting the dose-response curve.
-
4.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This is a biochemical assay that directly measures the binding of a coactivator peptide to the ligand-binding domain (LBD) of FXR.
-
Principle: The assay measures the proximity of a fluorescently labeled coactivator peptide to the FXR-LBD, which is typically tagged with a different fluorophore. When the coactivator binds to the agonist-activated FXR-LBD, the two fluorophores are brought close together, resulting in a FRET signal. An antagonist will prevent this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Reagents: Purified, tagged FXR-LBD, a fluorescently labeled coactivator peptide (e.g., from SRC-1), an FXR agonist, and the test antagonist are required.
-
Assay Setup: The reagents are combined in a microplate. The reaction is initiated by adding the agonist and various concentrations of the antagonist.
-
Incubation and Measurement: The plate is incubated to allow the binding reaction to reach equilibrium. The TR-FRET signal is then read on a compatible plate reader.
-
Data Analysis: The IC50 is determined from the dose-response curve of the antagonist's inhibition of the FRET signal.
-
4.3. In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of FXR antagonists.
-
Models: Common models include diet-induced obesity models in mice (e.g., high-fat diet) and models of liver fibrosis, such as bile duct ligation in rats.[6]
-
Administration: The test compound is administered to the animals, typically orally, at a specific dose and for a defined period.[6]
-
Endpoints: Efficacy is assessed by measuring various physiological and molecular parameters. These can include:
-
Metabolic parameters: Body weight, plasma glucose, insulin, triglycerides, and cholesterol levels.
-
Liver function and histology: Liver enzymes (ALT, AST), lipid accumulation (e.g., through Oil Red O staining), and fibrosis (e.g., through Sirius Red staining).
-
Gene expression analysis: Measurement of the mRNA levels of FXR target genes (e.g., SHP, FGF15, CYP7A1) in the liver and/or intestine via quantitative PCR to confirm target engagement.
-
Signaling Pathways and Visualizations
The mechanism of FXR antagonism can be visualized through signaling pathway diagrams.
Conclusion
FXR antagonists represent a promising therapeutic strategy for a range of metabolic disorders. Their biological activity is characterized through a combination of in vitro assays to determine potency and selectivity, and in vivo studies to establish efficacy. While the specific diarylamide derivative A-26 remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel FXR antagonist. Further research into this class of compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Farnesoid X Receptor (FXR) Antagonists in Hyperlipidemia Research: A Technical Guide
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Primarily activated by bile acids, FXR plays a central role in the enterohepatic circulation, controlling the synthesis and transport of bile acids. Its influence extends to lipid metabolism, where it modulates the expression of genes involved in cholesterol and triglyceride regulation. Given this central role, FXR has emerged as a promising therapeutic target for metabolic disorders, including hyperlipidemia. While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists. This technical guide provides an in-depth overview of the use of FXR antagonists in hyperlipidemia research, with a specific focus on the preclinical data and methodologies associated with a novel synthetic antagonist, designated as compound-T1.
Core Concept: Mechanism of Action of FXR Antagonism in Lipid Metabolism
FXR activation by endogenous bile acids in the liver and intestine triggers a cascade of events that ultimately regulates lipid levels. In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7 alpha-hydroxylase (CYP7A1). CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids. By inhibiting CYP7A1, FXR activation reduces the catabolism of cholesterol.
An FXR antagonist, such as compound-T1, blocks the activation of FXR by its natural ligands. This prevents the induction of SHP, thereby removing the repression of CYP7A1. The resulting upregulation of CYP7A1 expression accelerates the conversion of hepatic cholesterol into bile acids, which are then excreted. This process is hypothesized to lower hepatic and circulating cholesterol levels.
The Role of Farnesoid X Receptor (FXR) Antagonism in Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. While FXR agonists have been extensively studied, the role of FXR antagonism in the context of type 2 diabetes (T2D) presents a compelling, albeit complex, therapeutic avenue. Dysregulation of FXR signaling is implicated in the pathophysiology of metabolic diseases, including insulin (B600854) resistance and hyperglycemia. This technical guide provides an in-depth analysis of the current understanding of FXR antagonism in preclinical models of T2D, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Introduction: FXR as a Therapeutic Target in Type 2 Diabetes
FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR) to regulate the expression of target genes.[1] Its endogenous ligands are bile acids, such as chenodeoxycholic acid (CDCA).[2] FXR plays a pivotal role in maintaining metabolic homeostasis, and its dysregulation has been linked to T2D.[3] While initial research focused on the beneficial effects of FXR activation in improving metabolic parameters, subsequent studies have revealed a more nuanced role, with evidence suggesting that FXR antagonism, particularly in specific tissues, may offer therapeutic advantages for T2D.[4][5] This has led to the exploration of FXR antagonists as a potential new class of anti-diabetic agents.[6]
The Contradictory Roles of FXR in Glucose Homeostasis
The precise role of FXR in glucose metabolism is a subject of ongoing investigation, with studies presenting seemingly contradictory findings.
-
Evidence for Beneficial Effects of FXR Activation: Several studies have demonstrated that FXR agonists can lower blood glucose and lipid levels.[2] Activation of FXR has been shown to suppress hepatic gluconeogenesis by downregulating key enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[2][7][8] Furthermore, FXR activation can enhance hepatic insulin sensitivity.[2][7]
-
Evidence for Beneficial Effects of FXR Deficiency/Antagonism: Conversely, some studies using FXR knockout (FXR-/-) mice have shown that the absence of FXR can protect against diet-induced obesity and insulin resistance.[9] In models of genetic obesity, FXR deficiency has been associated with improved glucose tolerance and enhanced peripheral glucose disposal.[9] These findings suggest that inhibiting FXR activity, particularly in non-hepatic tissues, could be beneficial for glucose control in the context of obesity.[9] This has provided a strong rationale for the development of FXR antagonists.
Molecular Mechanisms of FXR Antagonism in T2D Models
FXR antagonists exert their effects through various mechanisms that collectively contribute to improved glycemic control.
Regulation of Hepatic Gluconeogenesis
A key mechanism by which FXR antagonists are proposed to improve glucose homeostasis is through the suppression of hepatic gluconeogenesis. The specific antagonist HS218 has been shown to inhibit the binding of FXR to the PGC-1α promoter, leading to suppressed liver gluconeogenesis and improved glucose homeostasis in db/db and high-fat diet (HFD)-induced T2D mice.[10]
Modulation of GLP-1 Secretion
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion. Some studies suggest that FXR activation can inhibit GLP-1 secretion.[11][12][13] Therefore, FXR antagonism is hypothesized to increase GLP-1 secretion, thereby enhancing the incretin effect and improving glycemic control.[11] The inactivation of intestinal FXR may be a promising approach to boost the incretin axis in T2D.[11]
Intestinal FXR Signaling and Ceramide Synthesis
Selective inhibition of intestinal FXR has been shown to improve metabolic phenotypes in obese animals.[5] One proposed mechanism involves the gut microbiota and ceramide synthesis. Inhibition of intestinal FXR can lead to reduced ceramide production, which in turn alleviates endoplasmic reticulum (ER) stress in hepatocytes and suppresses gluconeogenesis.[5]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of FXR antagonists in various preclinical models of type 2 diabetes.
Table 1: Effects of FXR Antagonist Mebhydrolin in db/db Mice
| Parameter | Vehicle | Mebhydrolin (10 mg/kg) | Mebhydrolin (30 mg/kg) | Fold Change (30 mg/kg vs. Vehicle) | Reference |
| Fasting Blood Glucose (mmol/L) | ~25 | ~18 | ~15 | ~0.6 | [14] |
| Plasma Insulin (ng/mL) | ~4.5 | ~3.0 | ~2.5 | ~0.56 | [14] |
| Glucose Tolerance (AUC) | High | Reduced | Significantly Reduced | - | [14] |
| Insulin Tolerance (AUC) | High | Reduced | Significantly Reduced | - | [14] |
Table 2: Effects of FXR Antagonist HS218 in db/db Mice
| Parameter | Vehicle | HS218 | Fold Change (HS218 vs. Vehicle) | Reference |
| Fasting Blood Glucose | High | Significantly Reduced | - | [10] |
| Hepatic Gluconeogenesis | Elevated | Suppressed | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on FXR antagonism in T2D models.
In Vivo Animal Studies
-
Animal Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a diabetic phenotype. They are a widely used model for T2D.[7]
-
High-Fat Diet (HFD)/Streptozotocin (STZ)-induced T2D Mice: This model mimics the development of T2D in humans, where a HFD induces insulin resistance, followed by a low dose of STZ to induce partial beta-cell dysfunction.[2]
-
ob/ob Mice: These mice are deficient in leptin, leading to obesity and insulin resistance.[9]
-
-
Drug Administration:
-
Metabolic Assessments:
-
Fasting Blood Glucose: Blood is collected from the tail vein after an overnight fast, and glucose levels are measured using a glucometer.
-
Plasma Insulin: Blood is collected, and plasma is separated to measure insulin levels using an ELISA kit.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal or oral glucose load (e.g., 2 g/kg body weight). Blood glucose is measured at various time points (0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), mice are injected intraperitoneally with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at various time points to assess insulin sensitivity.
-
In Vitro and Ex Vivo Assays
-
Cell Lines:
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from tissues or cells, reverse-transcribed to cDNA, and used to quantify the expression of target genes (e.g., PEPCK, G6Pase, SHP, FGF15) relative to a housekeeping gene.
-
-
Protein Analysis:
-
Western Blotting: Protein lysates from tissues or cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect and quantify target proteins.
-
-
GLP-1 Secretion Assay:
-
Intestinal L-cells are treated with the FXR antagonist, and the supernatant is collected to measure active GLP-1 levels using an ELISA kit.[11]
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
The evidence from preclinical models suggests that FXR antagonism holds promise as a therapeutic strategy for type 2 diabetes. By targeting key pathways in glucose metabolism, including hepatic gluconeogenesis and incretin secretion, FXR antagonists have demonstrated the potential to improve glycemic control. However, the field is still evolving, and several questions remain. The seemingly contradictory roles of FXR in different metabolic states and tissues highlight the need for a deeper understanding of its complex biology. Future research should focus on:
-
Tissue-Specific FXR Antagonism: Developing antagonists that selectively target FXR in the intestine versus the liver could help to maximize therapeutic benefits while minimizing potential side effects.
-
Long-Term Efficacy and Safety: Most studies to date have been relatively short-term. Long-term studies are needed to evaluate the sustained efficacy and safety of FXR antagonists.
-
Combination Therapies: Investigating the potential of FXR antagonists in combination with existing anti-diabetic drugs could lead to more effective treatment regimens.
-
Clinical Translation: Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of FXR antagonists in patients with type 2 diabetes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MECHANISMS IN ENDOCRINOLOGY: FXR signalling: a novel target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X Receptor Deficiency Improves Glucose Homeostasis in Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel epigenetic mechanism of FXR inhibiting GLP-1 secretion via miR-33 and its downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mebhydrolin ameliorates glucose homeostasis in type 2 diabetic mice by functioning as a selective FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
FXR Antagonist 2 Hydrochloride: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of FXR Antagonist 2 Hydrochloride, a diarylamide derivative identified as a moderate farnesoid X receptor (FXR) antagonist. This document compiles available technical data, outlines relevant experimental protocols, and visualizes key biological pathways to support further investigation and application of this compound.
Introduction
This compound is a synthetic small molecule that has garnered interest for its potential applications in the study of metabolic disorders such as hyperlipidemia and type 2 diabetes.[1] As a member of the diarylamide class of compounds, it functions by inhibiting the activity of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Understanding the technical specifications and biological context of this antagonist is crucial for its effective use in research and development.
Physicochemical and Biological Properties
While detailed quantitative data for this compound is not extensively available in publicly accessible literature, the following tables summarize the known information for the base compound, FXR Antagonist 2 (also known as compound A-26).[3]
Table 1: Physicochemical Properties of FXR Antagonist 2
| Property | Value | Source |
| Chemical Formula | C22H26Cl2N2O2 | [3] |
| Molecular Weight | 421.36 g/mol | [3] |
| CAS Number | 1660153-21-8 | [3] |
| Class | Diarylamide Derivative | [3] |
Table 2: Biological Activity of this compound
| Parameter | Value | Source |
| Target | Farnesoid X Receptor (FXR) | [1] |
| Activity | Moderate Antagonist | [1] |
| Potential Applications | Research in hyperlipidemia and type 2 diabetes | [1] |
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[2] This complex binds to FXR response elements (FXREs) on the DNA to regulate the transcription of target genes. The signaling cascade is central to maintaining metabolic homeostasis.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a general workflow for characterizing an FXR antagonist is provided below. This can be adapted based on specific research needs and available resources.
In Vitro FXR Antagonist Activity Assay (Example Protocol)
This protocol describes a common method to assess the antagonistic activity of a compound on FXR using a cell-based reporter assay.
Objective: To determine the IC50 value of a test compound in inhibiting FXR activation by a known agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
RXR expression plasmid
-
FXR response element (FXRE)-luciferase reporter plasmid
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Known FXR agonist (e.g., GW4064 or CDCA)
-
Test compound (this compound)
-
Cell culture medium and reagents
-
Transfection reagent
-
Luciferase assay system
Workflow:
Conclusion
This compound presents a valuable tool for researchers investigating the role of FXR in metabolic diseases. While comprehensive public data on this specific compound is limited, its classification as a moderate diarylamide antagonist provides a strong basis for its application in relevant in vitro and in vivo models. The information and example protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this and similar FXR antagonists. It is recommended that researchers consult the primary patent literature for more detailed technical specifications.
References
Methodological & Application
Application Notes and Protocols for FXR Antagonist 2 Hydrochloride Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the development of cell-based assays to identify and characterize Farnesoid X Receptor (FXR) antagonists, with a specific focus on "FXR antagonist 2 hydrochloride."
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Dysregulation of FXR signaling is implicated in various metabolic diseases, making it an attractive therapeutic target.[3] FXR antagonists, which inhibit the transcriptional activity of FXR, are being investigated for their potential in treating conditions such as cholestasis and certain metabolic disorders.[1][4] This document outlines the principles and detailed methodologies for developing robust cell-based assays to screen for and characterize FXR antagonists like this compound.
FXR Signaling Pathway
Upon binding to its natural ligands, primarily bile acids, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[1] A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] FXR antagonists interfere with this process by preventing the recruitment of coactivators, thereby inhibiting the expression of FXR target genes.
Figure 1. Simplified FXR signaling pathway and the mechanism of action of an FXR antagonist.
Cell-Based Assay Methodologies
Several cell-based assay formats can be employed to screen for and characterize FXR antagonists. The choice of assay depends on the specific research goals, throughput requirements, and available resources.
Luciferase Reporter Gene Assay
This is a widely used method to measure the transcriptional activity of FXR in response to test compounds.[6][7] The principle involves co-transfecting host cells (e.g., HEK293T or HepG2) with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE. In the presence of an FXR agonist, FXR binds to the FXRE and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase activity.
Figure 2. Experimental workflow for an FXR antagonist luciferase reporter assay.
-
Cell Culture and Seeding:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the antagonist.
-
Add a fixed, sub-maximal concentration of a known FXR agonist (e.g., GW4064 at its EC80 concentration) to the wells, followed by the addition of the this compound dilutions.
-
Include appropriate controls: vehicle (DMSO), agonist alone, and a known FXR antagonist (e.g., Guggulsterone) as a positive control.
-
-
Incubation:
-
Incubate the plate for an additional 24-48 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells using a lysis buffer.
-
Add luciferase assay reagent to each well.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percent inhibition for each concentration of the antagonist.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that can measure the interaction between FXR and its coactivator peptide in a homogenous format, making it suitable for high-throughput screening (HTS).[8][9] The assay typically involves a terbium (Tb)-labeled anti-tag antibody that binds to a tagged FXR protein (donor) and a fluorescently labeled coactivator peptide (acceptor). Agonist-induced conformational changes in FXR promote its interaction with the coactivator, bringing the donor and acceptor into close proximity and resulting in a FRET signal. Antagonists disrupt this interaction, leading to a decrease in the FRET signal.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).
-
Dilute the GST-tagged FXR ligand-binding domain (LBD), Tb-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide (e.g., from SRC-1) in the assay buffer to their optimal working concentrations.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound (this compound) and a fixed concentration of an FXR agonist.
-
Add the prepared mixture of GST-FXR-LBD and Tb-anti-GST antibody.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Determine the percent inhibition and IC50 value as described for the luciferase assay.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for HTS.[10][11][12] It utilizes donor and acceptor beads that are brought into proximity by the interaction between the target proteins. In an FXR antagonist assay, one might use streptavidin-coated donor beads to capture a biotinylated coactivator peptide and antibody-coated acceptor beads to capture a tagged FXR-LBD. An agonist promotes the interaction, bringing the beads together and generating a chemiluminescent signal. An antagonist will disrupt this interaction and reduce the signal.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Dilute the tagged FXR-LBD, biotinylated coactivator peptide, acceptor beads, and streptavidin-donor beads in the assay buffer.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound and a fixed concentration of an FXR agonist.
-
Add the tagged FXR-LBD and the biotinylated coactivator peptide.
-
Incubate for 30 minutes at room temperature.
-
Add the acceptor beads and incubate for another 60 minutes.
-
Add the streptavidin-donor beads and incubate for 60 minutes in the dark.
-
-
Signal Detection:
-
Measure the AlphaScreen signal using a plate reader equipped with an AlphaScreen-compatible laser (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Analysis:
-
Determine the percent inhibition and IC50 value as described previously.
-
Data Presentation: Quantitative Summary of FXR Antagonists
The following table summarizes the inhibitory potency (IC50) of various known FXR antagonists, providing a benchmark for newly identified compounds like this compound.
| Compound | Assay Type | Cell Line / System | IC50 (µM) | Reference |
| Guggulsterone | Luciferase Reporter | - | 15-17 | [1] |
| DY268 | TR-FRET | - | 0.0075 | [13][14] |
| DY268 | Cell-based Transactivation | - | 0.468 | [13][14] |
| Tauro-β-muricholic acid (T-β-MCA) | - | - | 40 | [4] |
| Compound 9a | Luciferase Reporter | HEK293T | 4.6 | [4] |
| Compound 2a | Yeast Two-Hybrid | - | 1.29 | [15] |
| Compound 3a | Yeast Two-Hybrid | - | 1.79 | [15] |
Confirmatory Assays: Target Gene Expression Analysis
To confirm the antagonistic activity of a compound on endogenous FXR signaling, it is crucial to measure the mRNA expression levels of known FXR target genes.
Quantitative Real-Time PCR (qRT-PCR) Protocol
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 or primary human hepatocytes) to confluence.
-
Treat the cells with an FXR agonist in the presence and absence of various concentrations of this compound for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
A potent antagonist should significantly reverse the agonist-induced expression of these target genes.
-
Figure 3. Logical workflow for confirming FXR antagonist activity via target gene expression analysis.
Conclusion
The development of robust and reliable cell-based assays is critical for the discovery and characterization of novel FXR antagonists. The methodologies outlined in these application notes, including luciferase reporter, TR-FRET, and AlphaScreen assays, provide a comprehensive toolkit for researchers in this field. By following these detailed protocols and utilizing confirmatory gene expression analysis, scientists can effectively evaluate the potency and mechanism of action of compounds such as this compound, paving the way for the development of new therapeutics for metabolic diseases.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. besjournal.com [besjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a versatile platform for nuclear receptor screening using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Protocol for FXR Antagonist 2 Hydrochloride Treatment: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in various metabolic pathways has made it a significant therapeutic target for conditions such as hyperlipidemia, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[1][3] FXR antagonists, by inhibiting the transcriptional activity of FXR, offer a promising avenue for therapeutic intervention in these metabolic diseases.[1]
FXR antagonist 2, also known as compound A-26, is a diarylamide derivative identified as a moderate FXR antagonist.[3][4] Its hydrochloride salt, FXR antagonist 2 hydrochloride, is utilized in research settings to investigate the pharmacological effects of FXR inhibition.[5] This document provides detailed in vitro protocols and application notes for the characterization of this compound and other novel FXR antagonists.
Mechanism of Action
FXR is activated by bile acids. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the DNA of target genes. This binding modulates the transcription of genes involved in metabolic regulation. A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of other genes, creating a cascade of regulatory effects.[6] FXR antagonists function by preventing the activation of FXR, thereby inhibiting the downstream signaling cascade.[1]
Data Presentation: Comparative Antagonist Activity
| Compound Name | Assay Type | Target | IC50 Value | Reference |
| DY268 | Biochemical Assay | FXR | 7.5 nM | [7][8] |
| DY268 | Cellular Assay (Transactivation) | FXR | 468 nM | [7] |
| Guggulsterone | Cellular Assay | FXR | 15-17 µM | [6] |
| FLG249 | TR-FRET Assay | FXR Ligand Binding Domain | < 1 nM | |
| FLG249 | Luciferase Reporter Assay | Full-length FXR | ~100 nM | |
| DM175 | Cellular Assay (Transactivation) | FXR | 10.9 µM | [6] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
HEK293T (Human Embryonic Kidney cells): Commonly used for transient transfection-based reporter assays due to their high transfection efficiency.
-
HepG2 (Human Hepatocellular Carcinoma cells): A relevant cell line for studying liver-specific effects of FXR modulation as they endogenously express FXR.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
Preparation of this compound Stock Solution
-
Solubility: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
FXR Reporter Gene Assay (Luciferase-Based)
This assay quantitatively measures the ability of a compound to inhibit FXR-mediated gene transcription.
-
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., containing SHP promoter elements). In the presence of an FXR agonist, FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase activity.
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, and a luciferase reporter plasmid containing an FXRE. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 4-6 hours of transfection, replace the transfection medium with fresh culture medium.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound in the presence of a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid [CDCA]) at its EC50 concentration. Include appropriate controls:
-
Vehicle control (DMSO)
-
Agonist only
-
Antagonist only (to check for any intrinsic agonist activity)
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the antagonist concentration to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between FXR and a coactivator peptide in the presence of a test compound.
-
Principle: The assay utilizes a tagged FXR protein (e.g., GST-tagged) and a fluorescently labeled coactivator peptide. An antibody against the tag on FXR is labeled with a donor fluorophore (e.g., Europium), and the coactivator peptide is labeled with an acceptor fluorophore (e.g., APC). In the presence of an agonist, FXR undergoes a conformational change that promotes its interaction with the coactivator, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. An antagonist will prevent this interaction, resulting in a decreased FRET signal.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer and solutions of tagged FXR protein, fluorescently labeled coactivator peptide, and the donor-labeled antibody.
-
Compound Dispensing: Dispense various concentrations of this compound into a 384-well low-volume black plate.
-
Reaction Mixture: Add the FXR protein, FXR agonist (at EC50 concentration), and the test compound to the wells and incubate briefly.
-
Detection Mixture: Add the fluorescently labeled coactivator peptide and the donor-labeled antibody to the wells.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). Plot the FRET ratio against the logarithm of the antagonist concentration to determine the IC50 value.
-
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This assay measures the effect of the antagonist on the expression of endogenous FXR target genes in a relevant cell line.
-
Principle: The expression of FXR target genes, such as SHP, is induced by FXR agonists. An antagonist will suppress this induction. The change in mRNA levels can be quantified using qPCR.
-
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations in the presence of an FXR agonist (e.g., GW4064) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target gene (e.g., SHP) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the relative expression levels against the antagonist concentration.
-
Mandatory Visualizations
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for an FXR Luciferase Reporter Assay.
Caption: Workflow for qPCR Analysis of FXR Target Gene Expression.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Nonsteroidal Farnesoid X Receptor (FXR) Antagonists: Molecular Ba… [ouci.dntb.gov.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating an FXR Antagonist 2 Hydrochloride Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4][5] Its role in these metabolic pathways has made it a significant therapeutic target for various conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[4] FXR antagonists, by inhibiting the activity of FXR, offer a promising therapeutic strategy for diseases where FXR activation is implicated in the pathophysiology.[4][6] This document provides detailed protocols for generating a dose-response curve for a putative FXR antagonist, "FXR antagonist 2 hydrochloride," to determine its inhibitory potency, typically represented as the half-maximal inhibitory concentration (IC50).
FXR Signaling Pathway and Antagonist Mechanism of Action
FXR is activated by bile acids, its natural ligands.[1][2][4] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[3][4][7] This binding modulates the transcription of genes involved in bile acid synthesis and transport, thereby maintaining homeostasis.[1][7][8] A key function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, through the induction of the small heterodimer partner (SHP).[3][7]
FXR antagonists function by blocking the activation of FXR.[4] This can occur through various mechanisms, such as competing with endogenous ligands for binding to the ligand-binding pocket (LBP) of the receptor or by targeting the coactivator binding site to prevent the recruitment of essential coactivator proteins.[9][10] By inhibiting FXR, these antagonists can prevent the downstream signaling cascade, leading to a modulation of gene expression and potentially therapeutic effects in certain disease states.[4]
References
- 1. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 5. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 8. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Hyperlipidemia Using FXR Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing farnesoid X receptor (FXR) antagonists for the induction and study of hyperlipidemia in animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Introduction to FXR and Hyperlipidemia
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by bile acids initiates a signaling cascade that influences the expression of numerous genes involved in lipid homeostasis.[2] FXR activation generally leads to a reduction in plasma triglyceride levels by repressing the hepatic transcription factor SREBP-1c and its target lipogenic genes.[2] It also impacts cholesterol metabolism and the clearance of lipoproteins.[1][2]
Conversely, antagonism of FXR can disrupt these regulatory pathways, leading to a hyperlipidemic phenotype characterized by elevated plasma levels of cholesterol and triglycerides. This makes FXR antagonists valuable tools for developing animal models of hyperlipidemia, which are essential for studying the pathophysiology of lipid disorders and for the preclinical evaluation of novel lipid-lowering therapies.
Animal Models
Various animal models can be utilized for studying hyperlipidemia induced by FXR antagonism. The choice of model often depends on the specific research question and the desired lipid profile. Common models include:
-
Wild-type mice (e.g., C57BL/6J): These mice, when fed a high-fat or Western-type diet, develop obesity and hyperlipidemia, which can be exacerbated by the administration of an FXR antagonist.[3]
-
Apolipoprotein E knockout (ApoE-/-) mice: These mice are genetically predisposed to developing severe hypercholesterolemia and atherosclerosis, even on a standard chow diet.[4]
-
Low-density lipoprotein receptor knockout (LDLR-/-) mice: Similar to ApoE-/- mice, these animals exhibit elevated LDL cholesterol levels and are susceptible to diet-induced atherosclerosis.[5][6]
-
Hamsters: Golden Syrian hamsters are a useful model as their lipid metabolism more closely resembles that of humans compared to mice, particularly regarding their plasma cholesteryl ester transfer protein (CETP) activity.
Featured FXR Antagonist: Guggulsterone (B1672438)
Guggulsterone, a plant sterol derived from the resin of the Commiphora mukul tree, has been identified as a natural antagonist of FXR.[3][7] It has been traditionally used in Ayurvedic medicine to treat lipid disorders.[8] Studies have shown that guggulsterone can modulate lipid metabolism, although its effects can be complex, sometimes leading to hypercholesterolemia in animal models.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of administering an FXR antagonist on the plasma lipid profiles in different animal models.
Table 1: Effect of Guggulsterone on Plasma Lipids in High-Fat Diet-Fed Rats [9]
| Parameter | Control (High-Fat Diet) | Guggulsterone Phytosomes (25 mg/kg) |
| Total Cholesterol (TC) | Significantly Increased | Significantly Reduced vs. Control |
| Triglycerides (TG) | Significantly Increased | Significantly Reduced vs. Control |
| Low-Density Lipoprotein (LDL) | Significantly Increased | Significantly Reduced vs. Control |
| High-Density Lipoprotein (HDL) | Significantly Decreased | Significantly Increased vs. Control |
Table 2: Effect of Glycine-β-muricholic acid (Gly-MCA) on Metabolic Parameters in High-Fat Diet (HFD)-Fed Obese Mice [10]
| Parameter | Vehicle (HFD) | Gly-MCA (10 mg/kg) for 5 weeks |
| Body Weight | Increased | Significantly Decreased vs. Vehicle |
| Liver Triglyceride Content | Increased | Significantly Decreased vs. Vehicle |
| Fasting Serum Insulin | Increased | Significantly Decreased vs. Vehicle |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Mice using a Western Diet
This protocol describes the induction of hyperlipidemia in mice through dietary manipulation.
Materials:
-
8-week-old male C57BL/6J mice
-
Standard chow diet (Control group)
-
Western-type high-fat diet (HFD) (e.g., 42% kcal from fat, 43% from carbohydrates, 15% from protein)[11]
-
Animal caging with environmental enrichment
-
Animal scale
Procedure:
-
Acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Randomize mice into two groups based on body weight: a control group and a high-fat diet group.[11]
-
House the animals in a temperature and humidity-controlled room with a 12-hour light/dark cycle.[11]
-
Provide the control group with the standard chow diet and the experimental group with the Western-type high-fat diet for a period of 15 weeks.[11] Food and water should be provided ad libitum.
-
Monitor the body weight and food intake of the animals weekly.[11]
-
After 15 weeks, the mice on the high-fat diet will have developed a hyperlipidemic phenotype.[11]
Protocol 2: Administration of FXR Antagonist via Oral Gavage
This protocol details the procedure for administering an FXR antagonist to mice.
Materials:
-
FXR antagonist (e.g., Guggulsterone)
-
Vehicle for dissolving the antagonist (e.g., corn oil, carboxymethylcellulose)
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice)[12]
-
Syringes
Procedure:
-
Weigh each animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg of body weight.[13]
-
Prepare the dosing solution by dissolving the FXR antagonist in the chosen vehicle at the desired concentration.
-
Restrain the mouse firmly by scruffing the neck to immobilize the head.[14]
-
Extend the head and neck of the animal to create a straight path to the esophagus.[14]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus.[14] Do not force the needle.
-
Slowly administer the compound.[14]
-
Withdraw the needle gently and return the animal to its cage.
-
Observe the animal for any signs of distress.
Protocol 3: Measurement of Plasma Lipid Profile
This protocol outlines the collection of blood and subsequent analysis of the lipid profile.
Materials:
-
Fasting mice (typically 4-6 hours)[11]
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Microcentrifuge
-
Pipettes and tips
-
Commercial colorimetric assay kits for total cholesterol, triglycerides, HDL, and LDL.
-
Spectrophotometer or plate reader
Procedure:
-
Fast the mice for 4-6 hours before blood collection.[11]
-
Collect blood from the retro-orbital sinus, saphenous vein, or via cardiac puncture following euthanasia.[11]
-
Transfer the blood into collection tubes and keep on ice.
-
Centrifuge the blood at 1,500 x g for 20 minutes at 4°C to separate the plasma.[15]
-
Carefully collect the plasma (supernatant) and transfer it to a fresh tube.[15] Plasma can be stored at -80°C for later analysis.
-
Thaw the plasma samples on ice.
-
Use commercial assay kits to measure the concentrations of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.
-
Calculate the lipid concentrations based on the standard curve provided with the kit.
Visualizations
FXR Signaling Pathway in Hepatic Lipid Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gugulipid causes hypercholesterolemia leading to endothelial dysfunction, increased atherosclerosis, and premature death by ischemic heart disease in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. A synthetic farnesoid X receptor (FXR) agonist promotes cholesterol lowering in models of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A natural product that lowers cholesterol as an antagonist ligand for FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guggulsterone phytosomes: A novel approach to alleviate hyperlipidemia in high-fat diet-fed rats [herbmedpharmacol.com]
- 10. researchgate.net [researchgate.net]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Application Notes and Protocols for FXR Antagonist in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestines, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation by bile acids triggers a cascade of events that modulate metabolic pathways.[2] Consequently, antagonism of FXR has emerged as a promising therapeutic strategy for various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[2][3] FXR antagonists can mitigate hepatic fat accumulation, inflammation, and fibrosis by blocking the receptor's activation.[2]
This document provides detailed application notes and protocols for the use of a representative Farnesoid X Receptor (FXR) antagonist, exemplified by Glycine-β-muricholic acid (Gly-β-MCA), in in vivo metabolic studies. Gly-β-MCA is a potent and orally active FXR inhibitor with selectivity for the intestine.[4][5] The provided information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the metabolic effects of FXR antagonists.
Mechanism of Action
FXR acts as a ligand-activated transcription factor.[2] Upon binding of bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[6] Key downstream effects of FXR activation include the suppression of bile acid synthesis and the modulation of lipid and glucose metabolism.[1][7]
FXR antagonists, such as Gly-β-MCA, work by competitively inhibiting the binding of endogenous ligands to FXR, thereby preventing its activation and the subsequent transcriptional regulation of its target genes.[4][8] Intestine-selective FXR antagonism has been shown to improve metabolic parameters by reducing the intestinal biosynthesis of ceramides, which can impair the thermogenic function of beige fat.[9]
Signaling Pathway of Intestinal FXR Antagonism
Caption: Intestinal FXR signaling pathway and the inhibitory action of an FXR antagonist.
Data Presentation
In Vivo Efficacy of Gly-β-MCA in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
| Parameter | Vehicle Control (HFD) | Gly-β-MCA (10 mg/kg, p.o.) | Gly-β-MCA (50 mg/kg, p.o.) | Reference |
| Body Weight Gain (g) | 20.5 ± 1.5 | 15.2 ± 1.2 | 11.8 ± 1.0** | [4][5] |
| Liver Weight (g) | 2.1 ± 0.2 | 1.6 ± 0.1 | 1.3 ± 0.1 | [4] |
| Epididymal Fat Pad Weight (g) | 1.8 ± 0.3 | 1.2 ± 0.2* | 0.9 ± 0.1 | [4] |
| Fasting Blood Glucose (mg/dL) | 155 ± 12 | 120 ± 10 | 105 ± 8** | [8] |
| Plasma Insulin (B600854) (ng/mL) | 2.5 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 | [8] |
| Plasma Triglycerides (mg/dL) | 130 ± 15 | 95 ± 10* | 75 ± 8 | [10] |
| Plasma Total Cholesterol (mg/dL) | 220 ± 20 | 180 ± 15 | 150 ± 12** | [10] |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. |
Pharmacokinetic Profile of a Representative FXR Antagonist (Z-Guggulsterone) in Rats
| Parameter | Value | Reference |
| Route of Administration | Oral | [11][12] |
| Dose (mg/kg) | 30 | [11] |
| Cmax (µg/mL) | 1.07 | [11] |
| Tmax (h) | 1.5 | [11] |
| AUC (µg·h/mL) | 5.95 | [11] |
| Terminal Half-life (h) | 4.48 | [11] |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To evaluate the effect of an FXR antagonist on weight gain, adiposity, and glucose homeostasis in a diet-induced obesity model.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
FXR Antagonist (e.g., Gly-β-MCA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
-
Glucometer and test strips
-
Insulin ELISA kit
Procedure:
-
Acclimation: Acclimate mice to the animal facility for one week with ad libitum access to standard chow and water.
-
Diet Induction: Randomly divide mice into two main groups: one receiving a standard chow diet and the other a high-fat diet. Maintain mice on their respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
Treatment Groups: Subdivide the HFD-fed mice into a vehicle control group and one or more FXR antagonist treatment groups (e.g., 10 mg/kg and 50 mg/kg).
-
Drug Administration: Administer the FXR antagonist or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT after 4-6 weeks of treatment. Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT at least one week after the GTT. Fast mice for 4 hours, then administer an insulin bolus (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Terminal Sacrifice and Tissue Collection: At the end of the study, euthanize mice after an overnight fast. Collect blood for plasma analysis (insulin, lipids). Harvest and weigh liver and adipose tissue depots. Snap-freeze tissues in liquid nitrogen for subsequent molecular analysis (e.g., gene expression).
Experimental Workflow for In Vivo Metabolic Study
Caption: A typical experimental workflow for an in vivo metabolic study using an FXR antagonist.
Gene Expression Analysis by qRT-PCR
Objective: To determine the effect of the FXR antagonist on the expression of FXR target genes in the intestine and liver.
Materials:
-
Frozen intestinal and liver tissues
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Fgf15, Shp, Cyp7a1) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from frozen tissue samples according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, qPCR master mix, and specific primers.
-
Perform the PCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
Conclusion
The protocols and data presented herein provide a comprehensive guide for researchers investigating the in vivo metabolic effects of FXR antagonists. By utilizing well-characterized animal models and detailed experimental procedures, scientists can effectively evaluate the therapeutic potential of these compounds for metabolic diseases. The provided diagrams offer a clear visualization of the underlying signaling pathways and experimental workflows, facilitating a deeper understanding of the mechanism of action and the practical aspects of in vivo studies with FXR antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypolipidemic agent Z-guggulsterone: metabolism interplays with induction of carboxylesterase and bile salt export pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. | BioWorld [bioworld.com]
- 10. jmolecularsci.com [jmolecularsci.com]
- 11. Introduction - NTP Technical Report on the Toxicity Studies of a Gum Guggul Extract Formulation Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of in vitro metabolic stability, plasma protein binding, and pharmacokinetics of E- and Z-guggulsterone in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
"Measuring downstream gene expression after FXR antagonist 2 treatment"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver and intestines, FXR is activated by bile acids, its natural ligands.[1][4] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This signaling pathway is crucial for maintaining metabolic balance and its dysregulation is implicated in various diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and certain cancers.[1]
FXR antagonists are molecules that inhibit the activity of FXR.[1] By blocking the binding of endogenous ligands, these antagonists prevent the conformational changes required for receptor activation and subsequent gene regulation.[1] This inhibitory action makes FXR antagonists promising therapeutic agents for conditions where FXR activity is pathologically elevated.[1][3] The development and characterization of novel FXR antagonists require robust methods to quantify their effects on downstream gene expression.
This document provides detailed protocols for treating a relevant cell line (HepG2) with a model FXR antagonist, "FXR Antagonist 2" (exemplified by Z-guggulsterone), and subsequently measuring the expression of key FXR target genes using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq).
FXR Signaling Pathway
The FXR signaling pathway plays a central role in maintaining metabolic homeostasis. The following diagram illustrates the canonical pathway and the mechanism of action for an FXR antagonist.
Caption: FXR signaling pathway and antagonist mechanism.
Experimental Workflow
A systematic approach is essential for accurately measuring changes in gene expression following treatment with an FXR antagonist. The workflow diagram below outlines the key steps from cell culture to data analysis.
Caption: Workflow for analyzing downstream gene expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with FXR Antagonist 2
This protocol describes the culture of HepG2 cells and their treatment with "FXR Antagonist 2" (Z-guggulsterone as a model compound).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
FXR Antagonist 2 (e.g., Z-guggulsterone, dissolved in DMSO)
-
FXR Agonist (e.g., Chenodeoxycholic acid - CDCA, dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare treatment media with the following conditions (in triplicate):
-
Vehicle Control (DMSO)
-
FXR Agonist (e.g., 100 µM CDCA)
-
FXR Antagonist 2 (e.g., 10 µM Z-guggulsterone)
-
FXR Antagonist 2 (e.g., 50 µM Z-guggulsterone)
-
FXR Agonist (100 µM CDCA) + FXR Antagonist 2 (10 µM Z-guggulsterone)
-
FXR Agonist (100 µM CDCA) + FXR Antagonist 2 (50 µM Z-guggulsterone)
-
-
Aspirate the old media from the cells and wash once with PBS.
-
Add 2 mL of the respective treatment media to each well.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.[2]
-
-
Cell Harvesting:
-
After 24 hours, aspirate the treatment media and wash the cells twice with ice-cold PBS.
-
Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and proceed to RNA isolation or store at -80°C.
-
Protocol 2: RNA Isolation and Quality Control
Materials:
-
TRIzol reagent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Procedure:
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent to the cell lysate.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to dissolve the RNA.
-
-
Quality Control:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA-Seq.
-
Protocol 3: Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines the steps for two-step RT-qPCR to measure the relative expression of target genes.[5]
Materials:
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
Gene-specific primers (forward and reverse) for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1-2 µg of total RNA, random primers or oligo(dT)s, dNTPs, reverse transcriptase, and reaction buffer according to the kit manufacturer's instructions.
-
Perform reverse transcription using a thermal cycler with the recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a 96-well qPCR plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the qPCR plate in a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle control.
-
Protocol 4: RNA-Sequencing (RNA-Seq) and Data Analysis
For a comprehensive, unbiased analysis of the transcriptome, RNA-Seq is the preferred method.
Procedure:
-
Library Preparation:
-
Starting with high-quality total RNA (RIN > 8), prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, but typically 20-30 million reads per sample is sufficient for differential gene expression analysis.
-
-
Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treatment groups and the vehicle control.[6]
-
Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: RT-qPCR Analysis of FXR Target Gene Expression
| Target Gene | Treatment Condition | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| SHP | Agonist (100 µM CDCA) | 15.2 | 1.8 | <0.001 |
| Antagonist (10 µM) | 0.6 | 0.1 | <0.05 | |
| Antagonist (50 µM) | 0.3 | 0.05 | <0.01 | |
| Agonist + Antagonist (10 µM) | 3.5 | 0.4 | <0.01 | |
| Agonist + Antagonist (50 µM) | 1.2 | 0.2 | >0.05 | |
| BSEP | Agonist (100 µM CDCA) | 12.8 | 1.5 | <0.001 |
| Antagonist (10 µM) | 0.7 | 0.1 | <0.05 | |
| Antagonist (50 µM) | 0.4 | 0.06 | <0.01 | |
| Agonist + Antagonist (10 µM) | 2.9 | 0.3 | <0.01 | |
| Agonist + Antagonist (50 µM) | 1.1 | 0.15 | >0.05 | |
| CYP7A1 | Agonist (100 µM CDCA) | 0.2 | 0.04 | <0.01 |
| Antagonist (10 µM) | 1.8 | 0.2 | <0.05 | |
| Antagonist (50 µM) | 3.1 | 0.4 | <0.01 | |
| Agonist + Antagonist (10 µM) | 0.8 | 0.1 | >0.05 | |
| Agonist + Antagonist (50 µM) | 1.5 | 0.2 | <0.05 |
Table 2: Top Differentially Expressed Genes from RNA-Seq Analysis (Antagonist 50 µM vs. Vehicle)
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
| SHP (NR0B2) | -1.74 | 1.2e-8 | 2.5e-7 |
| BSEP (ABCB11) | -1.51 | 3.5e-7 | 5.1e-6 |
| FGF19 | -2.10 | 8.9e-10 | 1.2e-8 |
| CYP7A1 | 1.63 | 5.4e-6 | 6.8e-5 |
| SREBF1 | 1.25 | 2.1e-5 | 2.3e-4 |
| PCK1 | 1.48 | 9.8e-6 | 1.1e-4 |
| G6PC | 1.39 | 1.5e-5 | 1.7e-4 |
| NDRG2 | -1.15 | 4.2e-5 | 4.5e-4 |
Logical Relationships in Data Analysis
The analysis of gene expression data involves a series of logical steps to derive meaningful biological insights. The following diagram illustrates the relationship between different stages of data analysis.
Caption: Logical flow of gene expression data analysis.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for assessing the impact of FXR antagonists on downstream gene expression. By employing these standardized methods, researchers can obtain reliable and reproducible data, which is essential for the preclinical evaluation of novel therapeutic compounds targeting the Farnesoid X Receptor. The combination of targeted (RT-qPCR) and global (RNA-Seq) approaches allows for both the validation of effects on known FXR targets and the discovery of novel pathways modulated by FXR antagonism.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmolecularsci.com [jmolecularsci.com]
- 3. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 5. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects on Gene Expression in Rat Liver after Administration of RXR Agonists: UAB30, 4-Methyl-UAB30, and Targretin (Bexarotene) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TR-FRET Assay for Farnesoid X Receptor (FXR) Ligand Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its significant role in metabolic pathways makes it an attractive therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and hyperlipidemia.[1][2][4] Identifying and characterizing novel FXR ligands (both agonists and antagonists) is a key focus in drug discovery. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format widely used for high-throughput screening (HTS) to discover and characterize such modulators.[1][5][6]
TR-FRET technology combines the principles of FRET with the use of long-lifetime lanthanide fluorophores (e.g., Terbium or Europium) as donors.[5][7] This allows for a time-gated detection, minimizing interference from short-lived background fluorescence and scattered light, which enhances assay sensitivity and reliability.[7][8][9]
Assay Principle
There are two primary TR-FRET assay formats for studying FXR ligand binding: a competitive binding assay to identify any ligand that binds to the receptor, and a coactivator recruitment assay specifically for identifying agonists.
-
Competitive Binding Assay: This format measures the ability of a test compound to displace a known, fluorescently labeled FXR ligand (tracer) from the FXR ligand-binding domain (LBD). The FXR-LBD is typically GST-tagged and is complexed with a Terbium (Tb)-labeled anti-GST antibody, which serves as the FRET donor. When the fluorescent tracer (acceptor) is bound to the FXR-LBD, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal.[8] A test compound that binds to the FXR-LBD will compete with the tracer, causing its displacement and a subsequent decrease in the TR-FRET signal.[8]
References
- 1. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Development of time resolved fluorescence resonance energy transfer-based assay for FXR antagonist discovery [agris.fao.org]
- 5. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Time-resolved Fluorescence Energy Transfer | Agilent [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Administering FXR Antagonist 2 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the administration of FXR Antagonist 2 Hydrochloride, a diarylamide derivative also known as compound A-26, in rodent models for preclinical research in areas such as hyperlipidemia and type 2 diabetes.[1]
Introduction to this compound
Farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2] FXR antagonists, by inhibiting the activity of FXR, offer a potential therapeutic strategy for various metabolic diseases.[2] this compound is a moderate antagonist of FXR and has been identified as a compound of interest for the study of hyperlipidemia and type 2 diabetes.[1]
Mechanism of Action: The FXR Signaling Pathway
FXR acts as a sensor for bile acids. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Bile Acid Homeostasis: Regulating the synthesis and transport of bile acids.
-
Lipid Metabolism: Influencing triglyceride and cholesterol levels.
-
Glucose Metabolism: Affecting glucose homeostasis and insulin (B600854) sensitivity.
FXR antagonists, such as this compound, block the activation of FXR, thereby inhibiting these downstream signaling events. This can lead to beneficial effects in certain pathological conditions where FXR activity is dysregulated.
Data Presentation
The following tables summarize quantitative data for the in vivo administration of various FXR antagonists in rodent models. This data can serve as a reference for designing studies with this compound.
Table 1: Reported Dosages of FXR Antagonists in Rodent Models
| Compound | Animal Model | Dosage | Route of Administration | Study Focus | Reference |
| GUDCA | C57BL/6J Mice | 50 mg/kg/day | Oral | MASH | [3] |
| DC646 | C57BL/6J Mice | 10-20 mg/kg/day | Oral | MASH | [3] |
| Obeticholic Acid (FXR Agonist) | C57BL/6J Mice | 10 mg/kg/day | Oral Gavage | Liver Regeneration | |
| 7β-ipCDCA | C57BL/6 Mice | Not Specified | Not Specified | Glucose Metabolism | [4] |
Table 2: Suggested Vehicle Formulations for Oral Gavage in Mice
| Vehicle Composition | Notes | Reference |
| 5% DMSO, 95% PEG300 | Suitable for compounds insoluble in aqueous buffers. | [5] |
| 1% Methylcellulose | Used as a vehicle for the FXR agonist TC-100. | [6] |
| Corn Oil | Commonly used for lipophilic compounds. | |
| 10% DMSO, 10% Tween 80, 80% Water | A combination of solvents to improve solubility. | [7] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rodent models.
Protocol 1: Preparation of Dosing Solution (Oral Gavage)
Disclaimer: The following protocol is a general guideline. The optimal vehicle and concentration should be determined empirically for this compound based on its specific solubility characteristics. A pre-formulation study is highly recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 10-50 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. The final volume for oral gavage in mice is typically 100-200 µL.[8]
-
Initial Solubilization in DMSO: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add a small volume of DMSO (e.g., 5% of the final volume) to dissolve the compound completely. Vortex thoroughly.
-
Addition of Co-solvent: Slowly add the co-solvent (e.g., PEG300, to make up 95% of the final volume) to the DMSO solution while continuously vortexing to ensure the compound remains in solution.
-
Final Dilution (if necessary): If further dilution is required, sterile saline or PBS can be added dropwise while vortexing. Be cautious as the addition of aqueous solutions can cause precipitation of hydrophobic compounds.
-
Final Formulation: A suggested starting formulation is 5% DMSO and 95% PEG300.[5]
-
Storage: Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store it protected from light at 4°C. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
Protocol 2: Administration by Oral Gavage in Mice
Materials:
-
Prepared dosing solution of this compound
-
Vehicle control solution (prepared in the same manner as the dosing solution, without the active compound)
-
Appropriately sized oral gavage needles (20-22 gauge, with a ball tip for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Acclimatization: Allow the mice to acclimatize to the housing conditions for at least one week before the start of the experiment. Handle the mice gently to minimize stress.
-
Dosage Calculation: Weigh each mouse immediately before dosing to calculate the exact volume of the dosing solution to be administered.
-
Administration:
-
Securely restrain the mouse.
-
Attach the gavage needle to the syringe filled with the dosing solution.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
-
Control Group: Administer the vehicle control solution to the control group of mice using the same procedure and volume as the treatment group.
-
Monitoring: After administration, monitor the animals for any signs of distress, toxicity, or adverse reactions.
-
Treatment Schedule: The frequency and duration of administration will depend on the experimental design and the pharmacokinetic properties of the compound. A once-daily administration is a common starting point.
Protocol 3: Sample Collection and Analysis (General Guideline)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Microcentrifuge tubes for tissue samples
-
Liquid nitrogen or dry ice for snap-freezing
-
-80°C freezer for sample storage
Procedure:
-
Terminal Procedure: At the end of the treatment period, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture. Process the blood to obtain plasma or serum and store at -80°C.
-
Tissue Collection: Perfuse the animals with saline to remove blood from the tissues. Dissect the liver, intestine (ileum), and other tissues of interest.
-
Sample Processing:
-
For gene expression analysis (e.g., qRT-PCR), snap-freeze the tissue samples in liquid nitrogen and store them at -80°C.
-
For histological analysis, fix the tissues in 10% neutral buffered formalin.
-
For protein analysis (e.g., Western blot), homogenize the tissues in appropriate lysis buffers and store them at -80°C.
-
-
Analysis: Analyze the collected samples for relevant biomarkers. This may include:
-
Gene Expression: Measure the mRNA levels of FXR target genes (e.g., SHP, BSEP, FGF15/19) in the liver and intestine.
-
Protein Levels: Quantify the protein expression of key metabolic enzymes and transporters.
-
Metabolic Parameters: Measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Histology: Assess tissue morphology and any pathological changes.
-
Mandatory Visualizations
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE) when handling the compound and during animal procedures.
-
As the toxicity profile of this compound is not well-documented, it is crucial to start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Monitor the animals closely for any signs of toxicity, including weight loss, changes in behavior, and signs of distress.
By following these application notes and protocols, researchers can effectively administer this compound to rodent models to investigate its therapeutic potential in various metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The farnesoid X receptor (FXR) antagonist 7β-isopropylchenodeoxycholic acid improves glucose metabolism in mice on a Western diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing FXR Antagonist 2 Hydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of FXR antagonist 2 hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (MCE catalog number HY-148874A) is a diarylamide derivative that functions as a moderate antagonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestines that plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[3][4] As an antagonist, this compound blocks the normal activation of FXR by its natural ligands, such as bile acids. This inhibition can be useful in studying the physiological roles of FXR and for investigating potential therapeutic strategies for conditions like hyperlipidemia and type 2 diabetes.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound should first be dissolved in a 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For use in aqueous cell culture media, the DMSO stock solution should then be further diluted with the appropriate buffer or media. It is crucial to ensure the final concentration of DMSO in the cell culture is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a recommended starting concentration range for in vitro experiments?
For initial dose-response experiments with a new cell line, it is advisable to test a broad range of concentrations. A common starting point for FXR antagonists is from 1 nM to 10 µM, often using 3- to 10-fold serial dilutions. This initial screening will help to identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q4: How long should cells be incubated with this compound?
The optimal incubation time is dependent on the specific cell line's doubling time and the biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation period is a common starting point to allow sufficient time to observe effects on target gene expression or cell viability. For rapidly dividing cells, a shorter incubation of 24 hours may be sufficient, while slower-growing cells might require longer incubation times.
Troubleshooting Guide
Q1: I am not observing any effect of the FXR antagonist in my assay. What are the possible reasons?
-
Incorrect Concentration: The concentration of the antagonist may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The incubation time may not be long enough for the antagonist to exert its effect. Consider extending the incubation period.
-
Agonist Concentration Too High: In antagonist mode assays, the concentration of the FXR agonist used to stimulate the receptor might be too high, making it difficult for the antagonist to compete effectively. Consider reducing the agonist concentration to its EC50 or EC80 value.
-
Compound Instability: Ensure that the compound is properly stored and that stock solutions are not repeatedly freeze-thawed. Prepare fresh dilutions from the stock for each experiment.
-
Cell Health: The cells may not be healthy or may have been passaged too many times. Always use cells that are in the logarithmic growth phase and have been passaged a limited number of times.
Q2: I am observing high background signal or inconsistent results in my luciferase reporter assay. What could be the cause?
-
Uneven Cell Plating: Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. An "edge effect" in multi-well plates can also contribute to variability; consider not using the outer wells for critical experiments or filling them with a buffer to maintain humidity.
-
Inaccurate Pipetting: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate dispensing of the compound and reagents.
-
Promoter-Specific Effects: The observed activity might be due to off-target effects on the reporter construct itself rather than through FXR. It is advisable to run a control experiment with a reporter construct lacking the FXR response element.
Q3: I am seeing significant cell death in my experiments. How can I determine if it is due to the antagonist's intended effect or cytotoxicity?
-
Perform a Cytotoxicity Assay: It is essential to assess the cytotoxicity of the compound independently. A standard cell viability assay, such as an MTT or CellTiter-Glo assay, should be performed in parallel with your functional assays.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Always include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) to check for solvent-induced toxicity.[6]
-
Concentration-Dependent Cytotoxicity: If cytotoxicity is observed, determine the concentration at which it occurs. For functional assays, it is crucial to use concentrations of the antagonist that are below the cytotoxic threshold.
Data Presentation
Table 1: Typical In Vitro Concentration Ranges for FXR Antagonists
| Parameter | Concentration Range | Notes |
| Initial Screening | 1 nM - 10 µM | A broad range to determine the optimal concentration. |
| IC50 (Cell-based) | 100 nM - 10 µM | Varies depending on the specific antagonist and cell line. |
| Working Concentration | 1 µM - 5 µM | A common range for observing significant antagonism. |
Note: Specific quantitative data for this compound is limited in publicly available literature. The ranges provided are based on typical concentrations used for other known FXR antagonists.
Table 2: Potential In Vitro Cytotoxicity of FXR Antagonists
| Concentration | Observation | Recommendation |
| < 10 µM | Generally low to no cytotoxicity observed for many FXR antagonists. | Monitor cell morphology and perform viability assays. |
| > 10 µM | Potential for increased cytotoxicity. | Use with caution and always perform cytotoxicity testing. |
| > 50 µM | Higher likelihood of off-target effects and cytotoxicity. | Generally not recommended for functional assays. |
Note: It is crucial to perform a cytotoxicity assay for this compound in your specific cell line to determine the non-toxic concentration range.
Experimental Protocols
Protocol 1: FXR Antagonist Luciferase Reporter Assay
This protocol outlines the steps to determine the antagonistic activity of this compound using a cell-based luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
FXR-responsive luciferase reporter plasmid (e.g., containing BSEP promoter)[7]
-
Control luciferase plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and serum
-
FXR agonist (e.g., GW4064 or CDCA)
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive luciferase reporter plasmid, and the control luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Prepare a solution of the FXR agonist at a concentration that gives a sub-maximal response (e.g., EC80).
-
Remove the transfection medium and add the medium containing both the FXR agonist and the different concentrations of the this compound. Include appropriate controls:
-
Vehicle control (agonist only)
-
No treatment control
-
Antagonist only control (to check for any agonist activity)
-
-
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay reagent manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the antagonist to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and serum
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: FXR Signaling Pathway and Point of Inhibition.
Caption: General In Vitro Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Diariylamide FXR Antagonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with diarylamide Farnesoid X Receptor (FXR) antagonists.
Frequently Asked Questions (FAQs)
Q1: My diarylamide FXR antagonist shows low potency or efficacy in a cell-based reporter assay. What are the potential causes?
A1: Several factors can contribute to poor performance in cell-based assays:
-
Compound Solubility: Diariylamide compounds can have poor aqueous solubility. If the compound precipitates in the assay medium, its effective concentration will be much lower than intended.
-
Compound Stability: The compound may be unstable in the assay medium over the incubation period, leading to a decrease in the active concentration.
-
Cell Health: Poor cell viability or transfection efficiency can lead to a weak assay signal.
-
Assay Interference: The compound may interfere with the reporter system (e.g., luciferase) or be cytotoxic at the tested concentrations.
-
Off-Target Effects: The compound might be hitting other cellular targets that counteract its effect on FXR.[1]
Q2: I am observing inconsistent results between different batches of my diarylamide antagonist.
A2: Batch-to-batch variability can arise from:
-
Purity Differences: Impurities in one batch may have agonist or antagonist activity, or they could interfere with the assay.
-
Polymorphism: Different crystalline forms of the compound can have different solubility and dissolution rates.
-
Degradation: The compound may have degraded during storage.
Q3: How can I investigate if my diarylamide antagonist has off-target effects?
A3: A tiered approach is recommended:
-
In Silico Profiling: Use computational models to predict potential off-target interactions.
-
Broad Panel Screening: Test the compound against a panel of other nuclear receptors and common off-targets.
-
Phenotypic Assays: Observe the compound's effects in cellular assays that are not directly related to FXR signaling. A 2021 study demonstrated that a novel nonsteroidal FXR antagonist did not affect nine other receptors in off-target profiling.[2]
Q4: What are the key FXR target genes I should measure to confirm antagonist activity?
A4: In the liver, key FXR target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Cytochrome P450 7A1 (CYP7A1).[3][4] In the intestine, important target genes are Fibroblast Growth Factor 15 (FGF15, the mouse ortholog of human FGF19), Apical Sodium-dependent Bile Acid Transporter (ASBT), and SHP.[2] Antagonism of FXR would be expected to decrease the expression of SHP, BSEP, and FGF15, while potentially increasing the expression of CYP7A1 and ASBT.[2][5]
Troubleshooting Guides
Problem 1: Poor Compound Solubility
Symptoms:
-
Visible precipitation in the stock solution or assay plate.
-
Low or inconsistent activity in biochemical and cell-based assays.
-
Non-classical dose-response curves.
Troubleshooting Steps:
-
Solubility Measurement: Experimentally determine the kinetic and thermodynamic solubility of your compound in relevant buffers and cell culture media.
-
Stock Solution Optimization:
-
Use a suitable organic solvent like DMSO for the initial stock.
-
Avoid repeated freeze-thaw cycles.
-
Consider preparing fresh stock solutions for each experiment.
-
-
Assay Condition Modification:
-
Include a low percentage of serum or a solubilizing agent like BSA in the assay buffer.
-
Ensure the final DMSO concentration is consistent across all wells and is not affecting the assay.
-
Data Presentation: Solubility of Representative FXR Modulators
| Compound | Type | Aqueous Solubility | Reference |
| Obeticholic Acid (OCA) | Steroidal Agonist | Poor | [3] |
| GW4064 | Non-steroidal Agonist | Poor | [6] |
| Guggulsterone | Natural Antagonist | Poor | [7] |
| Gly-MCA | Steroidal Antagonist | Moderate | [2] |
Problem 2: Compound Instability
Symptoms:
-
Loss of activity over the course of the experiment.
-
Appearance of unexpected peaks in HPLC analysis of the compound post-incubation.
Troubleshooting Steps:
-
Stability Assessment: Incubate the compound in assay buffer or cell culture medium for the duration of the experiment and analyze its integrity by HPLC or LC-MS.[8]
-
Modify Incubation Conditions:
-
Reduce the incubation time if possible.
-
Ensure the pH and temperature of the incubation are appropriate.
-
-
Chemical Modification: If instability is a persistent issue, consider synthesizing more stable analogs of the diarylamide scaffold.
Problem 3: Assay Interference
Symptoms:
-
High background signal or quenching of the reporter signal.
-
Cytotoxicity at concentrations where FXR antagonism is expected.
Troubleshooting Steps:
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, CellTox-Glo) in parallel with your functional assay to determine the compound's toxic concentration range.
-
Counter-Screen: Test the compound in a reporter assay that does not contain FXR to identify non-specific effects on the reporter protein.
-
Orthogonal Assays: Confirm your findings using a different assay format. For example, if you are using a reporter gene assay, validate your results with a biochemical assay like TR-FRET.[9]
Experimental Protocols
LanthaScreen™ TR-FRET FXR Coactivator Assay (Antagonist Mode)
This protocol is adapted from commercially available kits and literature.[10][11][12]
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., TR-FRET Coregulator Buffer).
-
FXR-LBD: Dilute the GST-tagged FXR ligand-binding domain (LBD) to a 2X working concentration.
-
Fluorescein-Coactivator Peptide: Dilute the fluorescein-labeled coactivator peptide (e.g., SRC2-2) to a 4X working concentration.
-
Terbium-anti-GST Antibody: Dilute the antibody to a 4X working concentration.
-
Agonist: Prepare a 4X EC80 concentration of a known FXR agonist (e.g., GW4064).
-
Test Compound: Prepare a serial dilution of the diarylamide antagonist at 100X in 100% DMSO.
-
-
Assay Procedure (384-well plate):
-
Add 40 nL of 100X test compound or DMSO control.
-
Add 4 µL of Assay Buffer containing the 4X EC80 agonist concentration.
-
Add 8 µL of the 2X FXR-LBD/Antibody mixture.
-
Add 4 µL of the 4X Fluorescein-Coactivator Peptide.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer.
-
FXR Luciferase Reporter Gene Assay
This protocol is a generalized procedure based on common practices.[13][14][15]
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.
-
Co-transfect the cells with an FXR expression plasmid, an FXR-responsive element (FXRE)-driven luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing a serial dilution of the diarylamide antagonist.
-
Add a known FXR agonist (e.g., CDCA or GW4064) at its EC50 concentration to all wells except the negative control.
-
Incubate for another 24 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.
-
Quantitative PCR (qPCR) for FXR Target Gene Expression
This protocol provides a general workflow for measuring changes in FXR target gene expression.[16][17][18]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) and allow them to adhere.
-
Treat the cells with the diarylamide antagonist and/or an FXR agonist for a specified time (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable kit.
-
Reverse transcribe the RNA into cDNA.
-
-
qPCR:
-
Perform qPCR using primers specific for your target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Visualizations
FXR Signaling Pathway
Caption: Simplified FXR signaling pathway upon activation by bile acids.
Mechanism of Diariylamide FXR Antagonism
Caption: Agonist vs. antagonist binding to the FXR Ligand Binding Domain.
Troubleshooting Workflow for a Failed Experiment
Caption: A logical workflow for troubleshooting failed diarylamide FXR antagonist experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the farnesoid X receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, rabbit 800 x 20 μL assays | Buy Online [thermofisher.com]
- 13. FXR luciferase assay [bio-protocol.org]
- 14. besjournal.com [besjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Farnesoid X Receptor Induces Murine Scavenger Receptor Class B Type I via Intron Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of FXR Antagonists
Disclaimer: The compound "FXR antagonist 2 hydrochloride" is understood to be a placeholder. This guide provides information on the off-target effects of well-characterized Farnesoid X Receptor (FXR) antagonists as a reference for researchers. The off-target profile of any specific experimental compound will need to be determined empirically.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in identifying and characterizing the off-target effects of FXR antagonists.
Quantitative Data Summary: Off-Target Activities of a Representative FXR Antagonist
The following table summarizes the known off-target binding affinities for Z-Guggulsterone, a widely studied FXR antagonist. This data is provided as an example of the types of off-target interactions that may occur.
| Target | Interaction Type | Ki (nM) |
| Mineralocorticoid Receptor | Antagonist | 37 |
| Progesterone Receptor | Antagonist | 224 |
| Glucocorticoid Receptor | Antagonist | 252 |
| Androgen Receptor | Weak Agonist | 315 |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the investigation of FXR antagonist off-target effects.
Frequently Asked Questions (FAQs)
Q1: My FXR antagonist shows activity in a cell-based assay that doesn't seem to be mediated by FXR. What are the first steps to investigate potential off-target effects?
A1: First, confirm the lack of FXR involvement by repeating the assay in an FXR-knockout or knockdown cell line. If the effect persists, it is likely an off-target effect. The next step is to perform a broad screen against a panel of receptors, kinases, and enzymes to identify potential off-target proteins. Start with receptors that are structurally related to FXR, such as other nuclear receptors.
Q2: I have identified a potential off-target receptor. How can I confirm this interaction and determine its functional consequence?
A2: To confirm a direct interaction, you should perform a binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, using the purified off-target receptor and your compound. To determine the functional consequence (e.g., agonist, antagonist, inverse agonist), you can use a reporter gene assay in cells expressing the off-target receptor.
Q3: The off-target activity of my compound is observed at a much higher concentration than its FXR antagonistic activity. Is this still a concern?
A3: It depends on the therapeutic window and the intended in vivo concentration of your compound. If the effective concentration for the off-target is achievable in a preclinical or clinical setting, it is a significant concern and needs to be investigated further for potential side effects. A large margin between on-target and off-target potency is desirable for a drug candidate.
Q4: Are there any known common off-targets for FXR antagonists?
A4: Some FXR antagonists have been shown to interact with other steroid hormone receptors due to structural similarities in their ligand-binding pockets. For example, Z-Guggulsterone has been shown to be an antagonist of the mineralocorticoid, progesterone, and glucocorticoid receptors, and a weak agonist of the androgen receptor.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in TR-FRET assay | - Autofluorescent compound- Non-specific binding of reagents- Contaminated reagents or microplates | - Read the plate at both emission wavelengths before adding FRET reagents to check for compound autofluorescence.- Run a control with only the donor and acceptor without the receptor to check for non-specific interactions.- Use high-quality, low-autofluorescence black plates.- Ensure all buffers are freshly prepared and filtered. |
| Inconsistent results in luciferase reporter assay | - Variable transfection efficiency- Cell viability issues due to compound toxicity- Inconsistent cell seeding density | - Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to rule out cytotoxicity.- Ensure uniform cell seeding and proper mixing of cell suspension before plating. |
| No dose-response relationship observed | - Compound concentration range is not appropriate- Compound has low solubility- Assay is not sensitive enough | - Test a wider range of concentrations, typically from nanomolar to micromolar.- Check the solubility of your compound in the assay buffer. The use of a small percentage of DMSO may be necessary.- Optimize the assay conditions, such as incubation time and reagent concentrations. |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Off-Target Binding
This protocol provides a general framework for assessing the binding of an FXR antagonist to a potential off-target nuclear receptor.
1. Reagents and Materials:
-
GST-tagged ligand-binding domain (LBD) of the off-target nuclear receptor
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled coactivator peptide specific for the off-target receptor (Acceptor)
-
Assay Buffer: 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.5
-
Test compound (FXR antagonist) and a known ligand for the off-target receptor (positive control)
-
Low-volume, black, 384-well microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted compounds.
-
Prepare a master mix containing the off-target receptor LBD and the terbium-labeled anti-GST antibody in assay buffer. Add 5 µL of this mix to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody-receptor binding.
-
Prepare a master mix containing the fluorescein-labeled coactivator peptide in assay buffer. Add 10 µL of this mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and read emissions at ~495 nm (Terbium) and ~520 nm (Fluorescein).
3. Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) * 10,000.
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).
Protocol 2: Luciferase Reporter Gene Assay for Functional Off-Target Activity
This protocol is for determining whether an FXR antagonist acts as an agonist or antagonist on a specific off-target nuclear receptor.
1. Reagents and Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for the full-length off-target nuclear receptor
-
Reporter plasmid containing response elements for the off-target receptor upstream of a luciferase gene (e.g., firefly luciferase)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compound, a known agonist, and a known antagonist for the off-target receptor
-
Dual-luciferase assay reagent
-
White, opaque 96-well cell culture plates
2. Assay Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the off-target receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
To test for agonism: Add the test compound alone.
-
To test for antagonism: Add the test compound in the presence of a known agonist of the off-target receptor (at its EC50 concentration).
-
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonism, plot the normalized luciferase activity against the log of the test compound concentration to determine the EC50.
-
For antagonism, plot the normalized luciferase activity against the log of the test compound concentration to determine the IC50.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the potential off-target signaling pathways that could be modulated by an FXR antagonist with cross-reactivity to steroid hormone receptors, as well as a general experimental workflow for identifying off-target effects.
Technical Support Center: Improving the Solubility of FXR Antagonist 2 Hydrochloride for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing FXR antagonist 2 hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a diarylamide derivative that acts as a moderate antagonist of the Farnesoid X Receptor (FXR).[1] Like many small molecule drug candidates, it can exhibit poor aqueous solubility, which can lead to low bioavailability and hinder the accurate assessment of its efficacy and toxicity in animal models.[2]
Q2: What are the initial steps to consider when trying to dissolve this compound?
The initial approach should involve a systematic solubility screening in various pharmaceutically acceptable vehicles. Given that it is a hydrochloride salt, it is expected to have better solubility in acidic conditions.[3] However, the pH of the final formulation needs to be compatible with the route of administration to avoid irritation or precipitation at the injection site.
Q3: What are the common formulation strategies to enhance the solubility of a poorly soluble hydrochloride salt like this compound?
Several strategies can be employed to improve the solubility of poorly soluble compounds for in vivo administration. These can be broadly categorized as:
-
pH Adjustment: Utilizing the hydrochloride salt form to dissolve the compound in a slightly acidic aqueous vehicle. However, one must be cautious of the potential for precipitation upon neutralization in physiological pH.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the solubility.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in an aqueous medium.
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, which enhances its solubility.
-
Lipid-based Formulations: For highly lipophilic compounds, formulating the drug in a lipid vehicle can improve absorption.
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
While Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent capable of dissolving many poorly soluble compounds, its use in in vivo studies should be approached with caution due to potential toxicity at higher concentrations. It is recommended to keep the final concentration of DMSO in the administered formulation as low as possible, typically below 10% for most animal studies, and even lower for intravenous administration.
Q5: What are some common excipients used for solubilizing drugs for in vivo research?
A variety of excipients are available to aid in the solubilization of research compounds. It is crucial to use high-purity excipients that are well-tolerated in the animal species being studied. The choice of excipient will depend on the physicochemical properties of the compound and the intended route of administration.
Troubleshooting Guides
Problem 1: The compound precipitates out of solution upon addition to aqueous media or after a short period.
-
Possible Cause: The compound may be "salting out" due to a change in pH or the concentration of the co-solvent being too high, leading to insolubility upon dilution.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: If using a co-solvent, try reducing its concentration to the minimum required to keep the compound in solution.
-
pH Control: For hydrochloride salts, ensure the pH of the final formulation is sufficiently low to maintain solubility, but still physiologically tolerable. Buffering the formulation may help.[3]
-
Consider a Surfactant: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) can help to stabilize the compound in solution and prevent precipitation.
-
Explore Cyclodextrins: Cyclodextrins can form inclusion complexes that protect the drug from the aqueous environment and prevent precipitation.
-
Problem 2: The prepared formulation is too viscous for injection.
-
Possible Cause: High concentrations of polymers like polyethylene (B3416737) glycol (PEG) or certain co-solvents can lead to high viscosity.
-
Troubleshooting Steps:
-
Lower Polymer Concentration: If using a high molecular weight PEG, consider switching to a lower molecular weight version (e.g., PEG 300 or PEG 400) or reducing the concentration.
-
Use a Combination of Solvents: A combination of two or more co-solvents at lower individual concentrations may achieve the desired solubility without excessive viscosity.
-
Gentle Warming: Gentle warming of the formulation before administration can reduce viscosity. However, ensure the compound is stable at the elevated temperature.
-
Problem 3: Observed toxicity or adverse effects in animals that may not be related to the compound's pharmacology.
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Possible Cause: The excipients in the formulation vehicle may be causing the observed toxicity.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group in your study to differentiate between vehicle-induced effects and compound-specific toxicity.
-
Review Excipient Safety Data: Consult literature for the known safety and toxicity profiles of the excipients being used at the intended concentration and route of administration.
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Reduce Excipient Concentration: If an excipient is suspected of causing toxicity, try to reformulate with a lower concentration or a different, better-tolerated excipient.
-
Data Presentation
Table 1: Common Excipients for In Vivo Formulations
| Excipient | Type | Typical Concentration Range (for parenteral administration) | Notes |
| Saline (0.9% NaCl) | Aqueous Vehicle | - | Suitable for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | - | Buffered to maintain physiological pH. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 10% | Use with caution due to potential toxicity. |
| Ethanol | Co-solvent | < 10% | Can cause irritation at higher concentrations. |
| Polyethylene Glycol 300/400 (PEG 300/400) | Co-solvent | 10-60% | Can increase viscosity at higher concentrations. |
| Propylene (B89431) Glycol (PG) | Co-solvent | 10-40% | Generally well-tolerated. |
| Tween® 80 (Polysorbate 80) | Surfactant | 0.1-5% | Commonly used to form micelles and improve solubility. |
| Cremophor® EL | Surfactant | < 5% | Can be associated with hypersensitivity reactions. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 20-40% | Forms inclusion complexes to enhance solubility. |
| Corn Oil / Sesame Oil | Lipid Vehicle | - | Suitable for oral or subcutaneous administration of lipophilic compounds. |
Table 2: Solubility Testing Template for this compound
| Vehicle | Concentration of Excipients | Temperature (°C) | Measured Solubility (mg/mL or µg/mL) | Observations (e.g., clear solution, suspension, precipitation) |
| Example: 10% DMSO in Saline | 10% v/v DMSO | 25 | ||
| Example: 5% Tween® 80 in PBS | 5% v/v Tween® 80 | 25 | ||
Experimental Protocols
Protocol 1: Screening for Suitable Solubilization Vehicles
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Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound in various organic solvents (e.g., DMSO, ethanol).
-
Solubility Assessment in Aqueous Vehicles:
-
Add a small aliquot of the stock solution to different aqueous vehicles (e.g., water, saline, PBS) to achieve a range of final concentrations.
-
Vortex the mixtures and visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 4 hours, 24 hours).
-
-
Solubility Assessment in Co-solvent and Surfactant Systems:
-
Prepare various mixtures of co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween® 80) in an aqueous base.
-
Add this compound to these mixtures and determine the concentration at which it fully dissolves.
-
-
Quantitative Analysis: For promising formulations, determine the exact solubility by adding an excess of the compound to the vehicle, equilibrating for a set time (e.g., 24 hours) with agitation, centrifuging to pellet undissolved solid, and measuring the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Co-solvent Formulation for Oral Administration
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Dissolve in Co-solvent: In a sterile container, dissolve the compound in the chosen co-solvent (e.g., PEG 400). Gentle warming and vortexing may be required to aid dissolution.
-
Add Aqueous Component: Gradually add the aqueous component (e.g., sterile water or saline) to the co-solvent mixture while continuously stirring or vortexing.
-
Final Volume Adjustment: Adjust the final volume with the aqueous component to achieve the desired final concentration of the drug and co-solvent.
-
Final Check: Ensure the final formulation is a clear, homogenous solution with no visible particulates.
Visualizations
Caption: FXR Signaling Pathway Activation.
Caption: Workflow for Solubility Enhancement.
References
"Minimizing cytotoxicity of FXR antagonist 2 hydrochloride in cell culture"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of FXR antagonist 2 hydrochloride in cell culture experiments.
Troubleshooting Guides
High Cytotoxicity Observed at Expected Efficacious Concentrations
Problem: You are observing significant cell death at concentrations where this compound is expected to be effective.
| Potential Cause | Recommended Solution |
| Compound Precipitation | 1. Visually inspect the culture wells for any precipitate after adding the compound. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume to dose the cells, ensuring the final solvent concentration remains non-toxic (typically <0.1% for DMSO).[1] |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line.[1][2] 2. Run a vehicle control with the same concentration of solvent to assess its baseline toxicity.[1] |
| High Cell Line Sensitivity | 1. Perform a dose-response curve with a wider range of concentrations, starting from a much lower dose, to determine the IC50 value for your specific cell line.[1][2] 2. Consider using a less sensitive cell line if appropriate for your experimental goals. |
| Incorrect Compound Concentration | 1. Verify the calculations for your dilutions. 2. Have the concentration of your stock solution independently verified if possible. |
| Extended Exposure Time | 1. Optimize the incubation time. It's possible that shorter exposure times are sufficient to observe the desired antagonistic effect with less cytotoxicity.[2] 2. Perform a time-course experiment to determine the optimal balance between efficacy and viability. |
Inconsistent or Irreproducible Cytotoxicity Results
Problem: You are observing high variability in cytotoxicity between replicate wells or between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Seeding | 1. Use cells from a consistent and low passage number range to avoid phenotypic drift.[2][3] 2. Ensure high cell viability (>95%) before seeding. 3. Standardize cell seeding density to prevent variations due to confluency.[2][3] |
| Pipetting Errors and Edge Effects | 1. Use calibrated pipettes and ensure proper mixing.[3] 2. To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.[3] |
| Compound Instability | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Assess the stability of the compound in your cell culture medium over the duration of the experiment. |
| Mycoplasma Contamination | 1. Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Based on data for structurally related diarylamide derivatives which show cytotoxic effects with IC50 values in the range of 7.59–12.43 μM, it is advisable to start with a broad dose-response curve.[3][4] We recommend a starting range from 0.1 µM to 100 µM to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: How can I prepare and store this compound to maintain its stability?
A2: this compound is a diarylamide derivative.[5][6] For stock solutions, dissolve the compound in a suitable organic solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium immediately before use. It is not recommended to store aqueous solutions for more than a day.[7]
Q3: Can the serum concentration in the cell culture medium affect the cytotoxicity of this compound?
A3: Yes, the concentration of serum can significantly impact the apparent cytotoxicity of a compound. Serum proteins can bind to small molecules, reducing their free concentration and thus their biological activity and toxicity.[6] If you are observing high cytotoxicity, consider increasing the serum concentration in your medium. Conversely, if you are not seeing an effect, reducing the serum concentration might increase the compound's potency. It is recommended to test a range of serum concentrations to find the optimal condition for your experiment.
Q4: My viability assay (e.g., MTT) shows high cytotoxicity, but I don't see significant cell death under the microscope. What could be the reason?
A4: This discrepancy can arise because different assays measure different aspects of cell health. An MTT assay measures metabolic activity, which can be inhibited without causing immediate cell death. Your compound might be causing metabolic dysfunction or cell cycle arrest rather than inducing apoptosis or necrosis. Consider using a complementary assay that measures membrane integrity (like an LDH assay) or a marker of apoptosis (like caspase activity) to get a more complete picture of the cytotoxic mechanism.
Q5: What are some alternative strategies to reduce the cytotoxicity of this compound?
A5: If optimizing experimental parameters is not sufficient, you could explore advanced drug delivery systems.[2] Encapsulating the compound in nanoparticles or liposomes can sometimes reduce non-specific toxicity while maintaining its targeted effect.[2] However, this would require significant experimental development.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the compound dilutions.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-only control.
-
Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect a sample of the cell culture supernatant from each well.
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Readout: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Data Analysis:
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.[8]
-
Visualizations
Caption: Simplified signaling pathway of FXR antagonism.
Caption: General workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with FXR Antagonist 2 Hydrochloride
Welcome to the troubleshooting and support center for FXR Antagonist 2 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) in a question-and-answer format, complete with troubleshooting guides, data tables for reference, detailed experimental protocols, and visualizations to clarify complex processes.
FAQ 1: Why am I not observing the expected antagonist effect on FXR target gene expression?
Question: I've treated my HepG2 cells with this compound in the presence of an agonist (chenodeoxycholic acid, CDCA), but I'm not seeing the expected reversal of target gene induction (e.g., SHP, BSEP). What could be wrong?
Answer: This is a common issue that can arise from several factors related to the experimental setup, reagent integrity, or cellular response. Here is a systematic guide to troubleshoot this observation.
Troubleshooting Guide
-
Confirm Reagent Activity and Concentration:
-
Agonist: Ensure the FXR agonist (e.g., CDCA, GW4064) is active and used at a concentration that robustly induces target gene expression (typically in the EC50 to EC80 range).
-
Antagonist: Verify the purity and stability of this compound. Improper storage (light, temperature) can lead to degradation. Prepare fresh dilutions for each experiment from a trusted stock. Perform a dose-response experiment to ensure you are using an appropriate concentration range.
-
-
Evaluate Experimental Timeline:
-
The timing of treatment and harvest is critical for observing changes in gene expression. For mRNA analysis, a 6 to 24-hour treatment window is typical, but this may need optimization for your specific cell line and target genes.[1]
-
-
Check Cell Health and Passage Number:
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Use healthy, log-phase cells for your experiments. High passage numbers can lead to altered phenotypes and receptor expression levels.
-
Perform a baseline viability test to ensure that the observed lack of effect isn't due to widespread cell death caused by the agonist or antagonist concentrations used.
-
-
Assess Basal FXR Pathway Activation:
-
The culture medium itself, particularly the serum, can contain endogenous FXR ligands that may lead to high basal activation of the pathway. Consider using charcoal-stripped serum to reduce this background noise.
-
Reference Data: Expected Gene Expression Changes
This table summarizes the expected directional changes in relative mRNA levels of common FXR target genes in HepG2 cells following treatment with an agonist, and the expected reversal by an effective antagonist.
| Treatment Condition | Target Gene: SHP | Target Gene: BSEP (ABCB11) | Target Gene: CYP7A1 |
| Vehicle Control | Baseline | Baseline | Baseline |
| FXR Agonist (e.g., CDCA 50 µM) | ↑ (Induction) | ↑ (Induction) | ↓ (Repression via SHP) |
| FXR Agonist + Effective Antagonist | ↓ (Reversal of Induction) | ↓ (Reversal of Induction) | ↑ (Reversal of Repression) |
Note: Data are illustrative. Actual fold changes will vary based on experimental conditions.
Experimental Protocol: Quantification of FXR Target Gene Expression via RT-qPCR
This protocol outlines the key steps for measuring changes in FXR target gene mRNA levels.
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 12-well plates and allow them to reach 70-80% confluency.
-
Starve cells in serum-free or low-serum (e.g., 0.5% charcoal-stripped FBS) medium for 12-24 hours.
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Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Add the FXR agonist (e.g., CDCA at a final concentration of 50 µM) to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 18 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using SYBR Green master mix, cDNA template, and primers for your target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR analysis on a real-time PCR instrument.
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Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatments to the vehicle control.[2]
-
Visualization: RT-qPCR Experimental Workflow
Caption: Workflow for analyzing FXR target gene expression via RT-qPCR.
FAQ 2: I'm observing significant cytotoxicity at concentrations where the antagonist should be active. What is the cause?
Question: My experiments show that this compound is causing cell death at concentrations where I expect to see specific antagonism. How can I differentiate between targeted antagonism and general cytotoxicity?
Answer: Observing cytotoxicity is a critical finding that requires careful investigation to ensure your results are due to specific FXR inhibition and not off-target toxic effects.
Troubleshooting Guide
-
Determine the Therapeutic Window:
-
It is essential to determine the concentration range where the compound is an effective antagonist without being cytotoxic. This is achieved by running two parallel dose-response curves: one for FXR antagonism (e.g., using a reporter assay) and one for cell viability.
-
An ideal antagonist will have an IC50 for FXR inhibition that is significantly lower than its CC50 (cytotoxic concentration 50%).
-
-
Check Compound Solubility:
-
Poor solubility can lead to compound precipitation at higher concentrations. These precipitates can be cytotoxic and will confound your results. Visually inspect the media in your treatment wells for any signs of precipitation. If needed, adjust the solvent (e.g., DMSO) concentration, but keep it consistent and low across all wells (typically <0.5%).
-
-
Use Appropriate Controls:
-
Include a "vehicle only" control to assess the baseline health of your cells.
-
Include a "positive control" for cytotoxicity (e.g., a known cytotoxic agent like staurosporine) to ensure your viability assay is working correctly.[3]
-
-
Consider a Different Viability Assay:
-
Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[4][5] If you suspect your compound interferes with the assay itself (e.g., inhibiting mitochondrial dehydrogenases measured in an MTT assay), try an alternative method, such as a dye exclusion assay (e.g., Trypan Blue) or an ATP-based luminescence assay.[4]
-
Reference Data: Antagonism (IC50) vs. Cytotoxicity (CC50)
This table shows hypothetical data illustrating a favorable vs. an unfavorable profile for an FXR antagonist.
| Compound | FXR Antagonism IC50 | Cell Viability CC50 | Selectivity Index (CC50/IC50) | Interpretation |
| Ideal Antagonist | 0.5 µM | > 50 µM | > 100 | Good separation between desired activity and cytotoxicity. |
| Problematic Compound | 5 µM | 10 µM | 2 | Narrow therapeutic window; cytotoxicity may confound results at active concentrations. |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method to assess cell viability based on metabolic activity.[3][6]
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of medium.[3]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations (including vehicle control).
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the CC50 value.
-
Visualization: Troubleshooting Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor represses hepatic human APOA gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects with FXR Antagonist 2 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving FXR antagonist 2 hydrochloride. The information is designed to help users identify and control for potential confounding effects of experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diarylamide derivative that functions as a moderate antagonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestines that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. As an antagonist, this compound blocks the normal activation of FXR by endogenous ligands like bile acids, thereby inhibiting the transcription of FXR target genes. This makes it a valuable tool for studying the physiological and pathological roles of FXR signaling in conditions such as hyperlipidemia and type 2 diabetes.
Q2: What are the common vehicles for dissolving and administering this compound?
Due to its likely hydrophobic nature as a diarylamide derivative, this compound typically requires an organic solvent for initial solubilization, followed by dilution in an aqueous buffer for in vitro assays or a suitable vehicle for in vivo administration. Common choices include:
-
In Vitro:
-
Dimethyl sulfoxide (B87167) (DMSO): Widely used for creating stock solutions. The final concentration in cell culture media should be kept low (typically ≤ 0.1%) to minimize cytotoxicity and off-target effects.
-
-
In Vivo:
-
Cyclodextrins: Such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used to improve the solubility and bioavailability of hydrophobic compounds for oral or parenteral administration.[1]
-
Carboxymethylcellulose (CMC-Na): A suspension of the compound in an aqueous solution of CMC-Na can be used for oral gavage.
-
Q3: What are known vehicle effects that can interfere with FXR-related experiments?
Vehicle effects are a critical consideration, as they can confound experimental results. Both DMSO and cyclodextrins have been reported to have biological activities:
-
DMSO:
-
Cyclodextrins:
-
Can interact with cell membranes and extract cholesterol, potentially influencing cellular processes.
-
May have intrinsic biological effects that could be misinterpreted as compound-specific activity.
-
Therefore, it is imperative to include a vehicle-only control group in all experiments to distinguish the effects of the FXR antagonist from those of the vehicle.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High background or inconsistent results in cell-based assays.
-
Possible Cause 1: Vehicle Effects.
-
Troubleshooting Step:
-
Always include a vehicle control group (e.g., cells treated with the same concentration of DMSO or cyclodextrin (B1172386) as the experimental groups).
-
Test a range of vehicle concentrations to determine the highest non-interfering concentration for your specific cell type and endpoint. For DMSO, aim for a final concentration of ≤ 0.1%.[5]
-
If using a reporter gene assay, ensure the vehicle does not independently affect the reporter's activity.
-
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting Step:
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Prepare fresh dilutions of the compound from the stock solution for each experiment.
-
Consider using a different vehicle or a combination of solubilizing agents if precipitation persists.
-
-
Issue 2: Unexpected changes in the expression of FXR target genes in the vehicle control group.
-
Possible Cause: DMSO-induced gene expression.
-
Troubleshooting Step:
-
Lower the final DMSO concentration in your assay.
-
If possible, switch to a different solvent for your stock solution, although this may be limited by the compound's solubility.
-
Thoroughly characterize the effect of your chosen vehicle on the expression of key FXR target genes (e.g., SHP, BSEP, FGF19) in your specific cell model before proceeding with antagonist experiments.[6][7]
-
-
In Vivo Experiments
Issue 1: High variability in animal responses or unexpected toxicity.
-
Possible Cause 1: Poor bioavailability or inconsistent formulation.
-
Troubleshooting Step:
-
Ensure the compound is fully solubilized or uniformly suspended in the vehicle before each administration.
-
If using a cyclodextrin-based vehicle, ensure the complexation process is optimized and consistent between batches.[8][9]
-
For oral administration, consider the timing relative to the animal's feeding schedule, as this can affect absorption.
-
-
-
Possible Cause 2: Vehicle-induced physiological changes.
-
Troubleshooting Step:
-
Conduct a preliminary study with the vehicle alone to assess its impact on the physiological parameters you will be measuring (e.g., plasma lipids, glucose levels).
-
Carefully observe the animals in the vehicle control group for any signs of toxicity or altered behavior.
-
-
Quantitative Data Summary
| Parameter | Vehicle | Concentration/Dose | Observation | Reference |
| In Vitro | ||||
| DMSO | HepaRG Cells | Not specified | Upregulation of FXR (NR1H3) expression. | [2] |
| DMSO | Huh7 Cells | 0.1% | Used as a vehicle control for FXR target gene expression studies. | [7] |
| DMSO | Primary Human Hepatocytes | up to 0.5% | Few effects on gene expression profiles. | [10] |
| In Vivo | ||||
| HP-β-CD | Mice | 40% w/v solution | Used as a vehicle for an oral nonsteroidal FXR antagonist. | [1] |
| CMC-Na | Rats and Mice | 0.5% w/v suspension | Vehicle for oral administration of a diarylamide derivative. |
Experimental Protocols
In Vitro: FXR Antagonist Activity in a Reporter Gene Assay
-
Cell Culture: Plate a suitable human liver cell line (e.g., HepG2) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection (if necessary): If the cell line does not endogenously express sufficient levels of FXR, co-transfect with an FXR expression plasmid and a reporter plasmid containing an FXR response element (e.g., from the BSEP or SHP promoter) driving a luciferase gene.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the antagonist in cell culture medium. Also, prepare a corresponding serial dilution of DMSO in the medium to serve as the vehicle control. The final DMSO concentration should not exceed 0.1%.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the FXR antagonist or the vehicle control.
-
Include a positive control group treated with a known FXR agonist (e.g., GW4064) and a group co-treated with the agonist and the antagonist.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the antagonist's dose-response curve to determine its IC50 value.
In Vivo: Evaluation of this compound in a Mouse Model of Hyperlipidemia
-
Animal Model: Use a suitable mouse model of hyperlipidemia, such as C57BL/6J mice fed a high-fat diet.
-
Compound Formulation:
-
Prepare a formulation of this compound in a suitable vehicle for oral gavage (e.g., 0.5% CMC-Na or a 40% HP-β-CD solution).[1]
-
Ensure the compound is either fully dissolved or forms a homogenous suspension.
-
-
Dosing:
-
Divide the mice into at least three groups: a vehicle control group, and two or more groups receiving different doses of the FXR antagonist.
-
Administer the compound or vehicle by oral gavage once daily for a predetermined period (e.g., 2-4 weeks).
-
-
Monitoring: Monitor the body weight and food intake of the animals regularly.
-
Sample Collection: At the end of the study, collect blood samples for the analysis of plasma lipids (total cholesterol, triglycerides, HDL, LDL). Collect liver and intestinal tissues for gene expression analysis of FXR targets (e.g., SHP, FGF15, CYP7A1).
-
Analysis:
-
Analyze plasma lipid profiles using standard biochemical assays.
-
Perform quantitative real-time PCR (qRT-PCR) on RNA extracted from the liver and intestine to assess the expression of FXR target genes.
-
Compare the results from the antagonist-treated groups to the vehicle control group to determine the compound's efficacy.
-
Visualizations
Caption: FXR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for FXR Antagonist Evaluation.
Caption: Troubleshooting Decision Tree for Vehicle Effects.
References
- 1. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epigenetic sensitization of pregnane X receptor-regulated gene expression by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of DMSO on gene expression in human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
"Addressing variability in FXR antagonist 2 hydrochloride experiments"
Welcome to the technical support center for FXR Antagonist 2 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diarylamide derivative that functions as a moderate antagonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3] When activated by endogenous ligands like bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in metabolic homeostasis. This compound works by inhibiting this activation, thereby preventing the downstream signaling cascade.[3]
Q2: What are the common applications of this compound in research?
This compound is primarily used in studies related to metabolic disorders. Due to its role in antagonizing FXR, it is a valuable tool for investigating the therapeutic potential of FXR inhibition in conditions such as hyperlipidemia and type 2 diabetes.[1][2] Researchers also use it to explore the physiological functions of FXR in various tissues, including the liver and intestine, and to understand the consequences of blocking FXR signaling pathways.
Q3: How should I dissolve and store this compound?
Q4: What are some known off-target effects or nonspecific activities of FXR antagonists?
Variability in experimental outcomes can sometimes be attributed to off-target effects. While specific off-target effects for this compound are not extensively documented in the provided search results, it is a known phenomenon for other FXR modulators. For instance, the natural product guggulsterone, another FXR antagonist, is known to be non-specific and can target multiple other receptors.[5] It is always advisable to include appropriate controls in your experiments to assess potential off-target effects, such as using FXR-null cell lines or testing the compound's activity on other related nuclear receptors.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Variability in Luciferase Reporter Assay Results
Symptoms:
-
Inconsistent fold-change values between replicate wells or experiments.
-
High standard deviations in your data.
-
Difficulty in obtaining a clear dose-response curve.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Transfection Efficiency | This is a major source of variability in transient transfection assays.[6] To mitigate this, consider using a dual-luciferase reporter system where a second reporter (e.g., Renilla luciferase) under a constitutive promoter is co-transfected as an internal control for normalization.[7] Also, ensure consistent cell density and passage number, and optimize your transfection protocol for the specific cell line being used. |
| Cell Health and Viability | Poor cell health can lead to inconsistent reporter gene expression. Ensure cells are healthy and in the logarithmic growth phase before transfection. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to your reporter assay to confirm that the observed effects are not due to compound-induced cell death.[8] |
| Compound Solubility and Stability | Poor solubility of the antagonist in the assay medium can lead to inaccurate concentrations and variable results. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or reporter activity. Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Assay Timing and Kinetics | The timing of compound treatment and luciferase measurement is critical. Determine the optimal incubation time for both the FXR agonist (if used) and the antagonist to achieve a stable and reproducible signal. Time-course experiments can help establish the ideal assay window. |
| Data Normalization Method | The standard ratiometric method of normalization (dividing the experimental reporter by the control reporter) can perform poorly with low transfection efficiency. Consider alternative normalization methods, such as linear regression-based approaches, which may provide more robust results.[6] |
Issue 2: Unexpected Agonistic Activity Observed
Symptoms:
-
The antagonist shows an increase in reporter gene activity at certain concentrations, instead of the expected inhibition.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Partial Agonism/Antagonism | Some compounds can exhibit a dual agonist/antagonist profile, acting as an agonist at low concentrations and an antagonist at higher concentrations, or vice versa.[9] Carefully evaluate the full dose-response curve to characterize this behavior. |
| Cell Line-Specific Effects | The cellular context, including the expression levels of co-activators and co-repressors, can influence how a compound interacts with FXR. Consider testing the antagonist in different cell lines to see if the agonistic effect is cell-type specific. |
| Off-Target Effects | The compound might be activating another signaling pathway that indirectly leads to the activation of your reporter construct. Use a reporter construct with a minimal promoter and multiple copies of the FXRE to increase specificity. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Symptoms:
-
A compound shows potent antagonism in a biochemical assay (e.g., TR-FRET, AlphaScreen) but is much less potent or inactive in a cell-based reporter assay.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor cell membrane permeability, preventing it from reaching the intracellular FXR target in sufficient concentrations. Consider using cell lines with different transporter expression profiles or performing uptake studies. |
| Compound Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. You can investigate this by co-treating with inhibitors of common metabolic enzymes or by analyzing the compound's stability in the presence of cells. |
| Efflux Pump Activity | The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be tested by co-incubating with known efflux pump inhibitors. |
Data Presentation
Table 1: Comparative Potency of Various FXR Antagonists
| Compound | Assay Type | IC50 Value | Reference |
| Guggulsterone | Coactivator Association Assay | 12-25 µM | [5] |
| Guggulsterone | CDCA-induced FXR Activation | 15-17 µM | [9] |
| Compound 2a (Diterpene) | Yeast Two-Hybrid | 1.29 µM | [10] |
| Compound 3a (Daphneone) | Yeast Two-Hybrid | 1.79 µM | [10] |
| Compound 9a (Seco-cholesterol derivative) | Luciferase Reporter Assay | 4.6 µM | [8] |
| DY268 | Biochemical Assay | 7.5 nM | [11] |
| DY268 | Cell-based Transactivation Assay | 468 nM | [11] |
| DM175 | GW4064-induced FXR Activity | 10.9 µM | [9] |
Note: This table provides a comparison of reported IC50 values for different FXR antagonists. Direct comparison should be made with caution due to variations in assay types and experimental conditions. Data for this compound was not available in the search results.
Experimental Protocols
Protocol 1: Cell-Based Luciferase Reporter Assay for FXR Antagonism
This protocol provides a general framework for assessing the antagonistic activity of a compound on FXR using a dual-luciferase reporter system in a cell line such as HEK293T.
Materials:
-
HEK293T cells
-
FXR expression vector
-
RXR expression vector
-
FXRE-driven firefly luciferase reporter vector
-
Constitutive Renilla luciferase control vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FXR agonist (e.g., GW4064 or CDCA)
-
This compound
-
Dual-luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, RXR expression vector, FXRE-firefly luciferase reporter, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the cells with the antagonist dilutions for 1-2 hours.
-
Add a fixed, submaximal concentration (e.g., EC80) of an FXR agonist (e.g., GW4064) to all wells except the negative control.
-
-
Incubation: Incubate the cells with the compounds for another 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of the agonist-induced activity by the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a biochemical assay to assess the direct binding of the antagonist to the FXR ligand-binding domain (LBD) and its ability to displace a fluorescently labeled FXR agonist (probe).
Materials:
-
GST-tagged FXR-LBD protein
-
Europium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled FXR agonist probe (e.g., a derivative of GW4064) (Acceptor)
-
This compound
-
Assay buffer
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of the FXR-LBD, anti-GST antibody, fluorescent probe, and serial dilutions of the antagonist in the assay buffer.
-
Assay Plate Setup: Add the assay components to the wells of a 384-well plate in the following order:
-
This compound or vehicle control.
-
A mixture of FXR-LBD and the anti-GST antibody.
-
The fluorescent FXR agonist probe.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
The antagonist will compete with the fluorescent probe for binding to the FXR-LBD, leading to a decrease in the TR-FRET signal.
-
Plot the TR-FRET ratio against the antagonist concentration and determine the IC50 value.
-
Visualizations
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. promega.com [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide: FXR Antagonist 2 Hydrochloride vs. GW4064
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its central role in metabolic homeostasis has made it a key target for therapeutic intervention in various conditions, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[3][4] Modulating FXR activity can be achieved through the use of synthetic agonists and antagonists. This guide provides a detailed comparison of two such modulators: the well-characterized agonist GW4064 and the less documented antagonist, FXR antagonist 2 hydrochloride.
Overview of the Compounds
GW4064 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR).[5] It has been extensively used as a research tool to investigate the physiological and pathological roles of FXR activation.
This compound , a diarylamide derivative, is described as a moderate FXR antagonist.[6][7] It is a newer compound with more limited publicly available data and is primarily used in research settings to study the effects of FXR inhibition, particularly in the context of hyperlipidemia and type 2 diabetes.[6]
Comparative Data
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following table summarizes the available information for both compounds.
| Feature | This compound | GW4064 |
| Compound Type | FXR Antagonist | FXR Agonist |
| Chemical Class | Diarylamide derivative | Stilbene derivative |
| CAS Number | 1660153-21-8[6] | 278779-30-9 |
| Molecular Formula | C22H27Cl3N2O2[7] | C28H23Cl2NO4 |
| Molecular Weight | 457.82 g/mol [7] | 520.39 g/mol |
| Potency | Described as a "moderate FXR antagonist"[6] | EC50: ~65 nM[5][8] |
| Selectivity | Data not available | Potent and selective for FXR, but has known off-target effects on histamine (B1213489) receptors (H1, H2, H4)[9][10] |
| Mechanism of Action | Blocks the activity of the Farnesoid X Receptor[6] | Activates the Farnesoid X Receptor, leading to the regulation of target gene expression[5] |
| Reported Applications | Research tool for studying hyperlipidemia and type 2 diabetes[6] | Research tool for studying FXR function, metabolic diseases, inflammation, and cancer[5][11] |
Mechanism of Action and Signaling Pathways
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) upon activation. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
GW4064 , as an FXR agonist, mimics the action of endogenous bile acids by binding to and activating FXR. This activation leads to the transcription of genes involved in bile acid homeostasis, such as the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[12]
This compound , on the other hand, is designed to bind to FXR and prevent its activation, thereby blocking the downstream signaling cascade. This inhibition would lead to a de-repression of genes like CYP7A1, potentially altering bile acid pool composition and impacting lipid and glucose metabolism.
References
- 1. Frontiers | Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FXR Antagonist 2 Hydrochloride and DY268: Activity and Potency
For researchers and professionals in drug development, the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism, presents a significant therapeutic target. The activity of FXR can be modulated by small molecules, including antagonists that inhibit its function. This guide provides a detailed comparison of two such antagonists: FXR antagonist 2 hydrochloride and DY268, focusing on their activity, potency, and the experimental methodologies used for their evaluation.
Quantitative Comparison of Potency
While comprehensive comparative data is limited, available information allows for an initial assessment of the two compounds. DY268 has been characterized with specific inhibitory concentrations, whereas this compound is more broadly described as a moderately potent antagonist.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| DY268 | Farnesoid X Receptor (FXR) | Biochemical Assay | 7.5 nM | [1][2][3] |
| Cell-Based Transactivation Assay | 468 nM | [1][2][4] | ||
| This compound | Farnesoid X Receptor (FXR) | Not Specified | Moderate Antagonist (Specific IC50 not publicly available) | [5][6] |
Note: The potency of this compound is described qualitatively in available literature, and a specific IC50 value has not been identified in the public domain.
Activity Profile
DY268 is a potent antagonist of the farnesoid X receptor (FXR).[1][2][3] Its antagonistic activity has been demonstrated in both biochemical and cell-based assays. In biochemical assays, it directly interferes with the FXR protein, while in cell-based assays, it inhibits the transcriptional activity of FXR in response to an agonist.[1][2]
This compound is a diarylamide derivative that also functions as an FXR antagonist.[5][6] It is characterized as a "moderate" antagonist, suggesting its potency is likely less than that of highly potent compounds like DY268 in biochemical assays.[5][6] Its potential applications are suggested to be in the study of hyperlipidemia and type 2 diabetes.[6]
Experimental Methodologies
The evaluation of FXR antagonists typically involves a combination of in vitro biochemical and cell-based assays to determine their potency and mechanism of action.
Biochemical Assays (e.g., for DY268)
Biochemical assays assess the direct interaction of a compound with the FXR protein. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: This assay measures the disruption of the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. A fluorescently labeled FXR ligand (a tracer) binds to the LBD, and a fluorescently labeled antibody binds to the tagged LBD. When a coactivator peptide is added, it binds to the agonist-bound LBD, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. An antagonist will compete with the coactivator for binding to the LBD, leading to a decrease in the FRET signal.
Workflow:
-
Incubate the FXR-LBD with a fluorescent tracer.
-
Add the test compound (e.g., DY268) at various concentrations.
-
Add a fluorescently labeled coactivator peptide.
-
Measure the FRET signal using a suitable plate reader.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of the antagonist required to inhibit 50% of the coactivator binding.
Caption: Workflow for a TR-FRET based biochemical assay to determine FXR antagonist potency.
Cell-Based Transactivation Assays (e.g., for DY268)
Cell-based assays measure the ability of a compound to inhibit the transcriptional activity of FXR in a cellular context. A common method is the luciferase reporter gene assay.
Principle: This assay utilizes a host cell line (e.g., HEK293T) that is transiently transfected with two plasmids: one expressing the human FXR and another containing a luciferase reporter gene under the control of an FXR-responsive promoter. When an FXR agonist is added, it activates FXR, which then binds to the promoter and drives the expression of luciferase. An antagonist will inhibit this process, leading to a decrease in luciferase activity.
Workflow:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with an FXR expression vector and a luciferase reporter vector containing an FXR response element.[7]
-
Compound Treatment: The transfected cells are treated with a known FXR agonist (e.g., GW4064) to induce a baseline level of FXR activation.[8] Concurrently, the cells are treated with varying concentrations of the test antagonist (e.g., DY268).
-
Incubation: The cells are incubated to allow for gene expression.
-
Luciferase Activity Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase). The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Caption: Workflow for a luciferase reporter gene assay to determine FXR antagonist activity in cells.
FXR Signaling Pathway
FXR plays a central role in maintaining bile acid homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism. Antagonists like DY268 and this compound block this activation, thereby inhibiting the downstream signaling cascade.
Caption: Simplified FXR signaling pathway and the point of intervention for FXR antagonists.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. besjournal.com [besjournal.com]
- 8. researchgate.net [researchgate.net]
Modulating the Farnesoid X Receptor in NASH: A Comparative Guide to Antagonist and Agonist Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of a farnesoid X receptor (FXR) antagonist, Glycine-β-muricholic acid (Gly-MCA), and a leading FXR agonist, Obeticholic Acid (OCA), in validated models of non-alcoholic steatohepatitis (NASH).
The farnesoid X receptor is a critical regulator of bile acid, lipid, and glucose homeostasis, making it a promising therapeutic target for NASH.[1] While FXR agonists have been more extensively studied in clinical trials, preclinical research into FXR antagonists suggests a potential alternative therapeutic strategy.[2][3] This guide synthesizes available preclinical data to facilitate an informed evaluation of these opposing mechanisms of action.
Comparative Efficacy in Preclinical NASH Models
The following tables summarize the quantitative effects of the FXR antagonist Gly-MCA and the FXR agonist OCA on key histological and metabolic parameters in diet-induced mouse models of NASH.
Table 1: Effects on Liver Histology and Injury
| Parameter | FXR Antagonist: Glycine-β-muricholic acid (Gly-MCA) | FXR Agonist: Obeticholic Acid (OCA) | Animal Model |
| NAFLD Activity Score (NAS) | Not explicitly reported, but significant improvements in individual components were observed.[2][4] | Tendency towards reduction (4.18 ± 1.19 in HFD vs. 3.50 ± 0.80 in HFD+OCA; P = 0.09).[5] | AMLN Diet-Induced NASH[2][4], High-Fat Diet (HFD) Ldlr-/-.Leiden mice[5] |
| Steatosis | Significant reduction in hepatic lipid accumulation.[2][4] | Tendency to reduce macrovesicular steatosis (28.4% ± 12.8% in HFD vs. 22.3% ± 9.8% in HFD+OCA; P = 0.06); no effect on microvesicular steatosis.[5] | AMLN Diet-Induced NASH[2][4], High-Fat Diet (HFD) Ldlr-/-.Leiden mice[5] |
| Inflammation | Marked improvement in inflammatory response.[2][4] | Tendency toward a reduction in inflammation score (1.83 ± 0.94 in HFD vs. 1.33 ± 0.78 in HFD+OCA; P = 0.10).[5] | AMLN Diet-Induced NASH[2][4], High-Fat Diet (HFD) Ldlr-/-.Leiden mice[5] |
| Fibrosis | Amelioration of collagen deposition.[2][4] | Did not significantly improve fibrosis stage in some preclinical models.[6] | AMLN Diet-Induced NASH[2][4], Diet-induced obese mouse models[6] |
| Liver Enzymes (ALT) | Data not prominently reported in reviewed studies. | Significantly reduced (342.1 ± 138.7 U/L in HFD vs. 221.0 ± 88.9 U/L in HFD+OCA; P = 0.018).[5] | High-Fat Diet (HFD) Ldlr-/-.Leiden mice[5] |
Table 2: Effects on Hepatic Lipid Metabolism
| Parameter | FXR Antagonist: Glycine-β-muricholic acid (Gly-MCA) | FXR Agonist: Obeticholic Acid (OCA) | Animal Model |
| Liver Triglycerides | Decreased to 70.9%–85.0% of vehicle-treated mice.[4] | Reduced total liver fat content, driven by a significant reduction in liver weight.[6] | AMLN Diet-Induced NASH[4], Diet-induced obese mouse models[6] |
| Liver Free Cholesterol | Decreased to 67.9%–77.6% of vehicle-treated mice.[4] | Data not prominently reported in reviewed studies. | AMLN Diet-Induced NASH[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for inducing NASH in a mouse model and for the subsequent histological analysis.
Diet-Induced NASH Model Protocol
This protocol describes the induction of NASH in mice using a diet high in fat, fructose, and cholesterol, a model that recapitulates key features of human NASH.[6][7]
-
Animal Model: Male C57BL/6J or Ldlr-/-.Leiden mice, 6-8 weeks of age.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week prior to the study.
-
NASH Induction Diet: Switch the diet to a high-fat, high-fructose, and high-cholesterol diet (e.g., 40% of calories from fat, 20% from fructose, and 2% cholesterol).[6] A common commercial diet used is the AMLN diet.[4]
-
Duration of Induction: Continue the diet for a period of 21 to 30 weeks to establish NASH with significant fibrosis.[6] Liver biopsies can be performed at baseline to confirm and stratify the disease severity.[6]
-
Drug Administration:
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and liver tissue for analysis.
Histological Analysis of Liver Tissue
-
Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Paraffin (B1166041) Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For the assessment of steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) is calculated based on the severity of these features.
-
Sirius Red Staining: For the visualization and quantification of collagen deposition to assess the stage of fibrosis.
-
-
Microscopic Evaluation: A trained pathologist, blinded to the treatment groups, should score the stained slides according to established scoring systems (e.g., Kleiner criteria for NAS and fibrosis staging).
-
Image Analysis: Quantitative analysis of stained areas (e.g., percentage of fat-positive area or collagen-positive area) can be performed using image analysis software.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the context of this comparison, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating NASH therapeutics.
Caption: FXR signaling pathway and points of intervention.
Caption: Preclinical workflow for evaluating NASH therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of a Representative FXR Antagonist (DY268) Versus Other Nuclear Receptors
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "FXR antagonist 2 hydrochloride." This suggests it may be a designation for an investigational compound not yet disclosed in public forums. This guide, therefore, presents a comprehensive selectivity profile for a well-characterized and potent Farnesoid X Receptor (FXR) antagonist, DY268 , as a representative example to fulfill the user's request for a comparative analysis.
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Antagonists of FXR are being investigated for various therapeutic applications. A critical attribute for any potential drug candidate targeting a nuclear receptor is high selectivity, which minimizes off-target effects and potential toxicity. This guide provides a detailed comparison of the selectivity profile of the representative FXR antagonist, DY268, against other key nuclear receptors, supported by experimental data and protocols.
Quantitative Selectivity Profile of DY268
DY268 is a potent and selective non-steroidal FXR antagonist.[2] In biochemical assays, it demonstrates an IC50 of 7.5 nM.[2] In cell-based transactivation assays, DY268 inhibits FXR with an IC50 of 468 nM.[2]
A key study characterized the selectivity of DY268 against a panel of other human nuclear receptors, including Liver X Receptors (LXRα and LXRβ), Constitutive Androstane Receptor (CAR), Retinoic acid receptor-related Orphan Receptor gamma (RORγ), and Pregnane X Receptor (PXR). The results from this study demonstrated that DY268 is highly selective for FXR, showing no significant agonistic or antagonistic activity against the other tested nuclear receptors.[3]
The table below summarizes the selectivity profile of DY268.
| Target Nuclear Receptor | Assay Type | Agonist Activity (at 10 µM) | Antagonist Activity (at 10 µM) | IC50 (FXR Antagonism) | Reference |
| FXR (NR1H4) | Cell-Based Reporter Assay | Not Active | Active | 468 nM | [2] |
| LXRα (NR1H3) | Cell-Based Reporter Assay | No significant activity | No significant activity | > 10 µM | [3] |
| LXRβ (NR1H2) | Cell-Based Reporter Assay | No significant activity | No significant activity | > 10 µM | [3] |
| CAR (NR1I3) | Cell-Based Reporter Assay | No significant activity | No significant activity | > 10 µM | [3] |
| PXR (NR1I2) | Cell-Based Reporter Assay | No significant activity | No significant activity | > 10 µM | [3] |
| RORγ (NR1F3) | Cell-Based Reporter Assay | No significant activity | No significant activity | > 10 µM | [3] |
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway and Antagonist Mechanism
The diagram below illustrates the canonical FXR signaling pathway. FXR is activated by endogenous bile acids, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to FXR Response Elements (FXREs) on the DNA, regulating the transcription of target genes such as the Small Heterodimer Partner (SHP), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. An FXR antagonist, such as DY268, binds to the ligand-binding domain of FXR, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.
General Workflow for Nuclear Receptor Selectivity Profiling
The following diagram outlines a typical experimental workflow for assessing the selectivity of a test compound against a panel of nuclear receptors. This process is crucial for identifying specific modulators and flagging potential off-target activities early in the drug discovery process.
Experimental Protocols
A common and robust method for determining the activity and selectivity of nuclear receptor modulators is the cell-based reporter gene assay.
Cell-Based Luciferase Reporter Gene Assay for FXR Antagonism
This assay quantifies the ability of a test compound to inhibit the transcriptional activity of FXR induced by a known agonist.
1. Principle: Engineered mammalian cells are used that stably or transiently express two key components:
-
A fusion protein consisting of the ligand-binding domain (LBD) of the human FXR fused to a DNA-binding domain (DBD), often from the yeast GAL4 protein.
-
A reporter gene (e.g., firefly luciferase) under the transcriptional control of a promoter containing response elements for the DBD (e.g., GAL4 Upstream Activation Sequence - UAS).
When an FXR agonist is added, it binds to the FXR-LBD, causing the fusion protein to activate the transcription of the luciferase gene. An antagonist will compete with the agonist for binding to the LBD, thereby inhibiting the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of FXR activation.
2. Materials:
-
Cell Line: HEK293T or HeLa cells.
-
Expression Plasmids:
-
pCMX-GAL4-hFXR-LBD (Expresses the fusion protein).
-
pGL4.35[luc2P/9XGAL4 UAS/Hygro] (Luciferase reporter plasmid).
-
pRL-TK (Renilla luciferase plasmid for transfection control).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
FXR agonist (e.g., GW4064) at a concentration that gives ~80% of maximal activation (EC80).
-
Test compound (e.g., DY268) serially diluted.
-
Dual-Luciferase® Reporter Assay System.
-
White, opaque 96-well microplates.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Luminometer for reading 96-well plates.
-
3. Methodology:
-
Cell Seeding & Transfection:
-
Seed HEK293T cells into 96-well plates at an appropriate density (e.g., 1.5 x 10^4 cells/well).
-
Allow cells to attach for 24 hours.
-
Co-transfect the cells with the GAL4-FXR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, remove the transfection medium.
-
Add fresh medium containing a fixed EC80 concentration of the FXR agonist (e.g., 100 nM GW4064).
-
Immediately add serial dilutions of the test compound (FXR antagonist) to the wells. Include "agonist only" and "vehicle only" controls.
-
Incubate the plate for another 24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity in the same wells to normalize for transfection efficiency and cell viability.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Normalize the data to the "agonist only" control (set to 100% activity) and the "vehicle only" control (set to 0% activity).
-
Plot the normalized activity against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4. Selectivity Profiling: To determine the selectivity, the same protocol is adapted for other nuclear receptors. This involves replacing the GAL4-FXR-LBD plasmid with plasmids expressing the LBDs of other receptors (e.g., GAL4-LXRα-LBD, GAL4-PXR-LBD) and using their respective known agonists. The test compound is screened in both agonist mode (without a reference agonist) and antagonist mode to check for any activity. A highly selective compound like DY268 will only show activity in the FXR antagonist assay.
References
Comparative Efficacy of Steroidal vs. Non-Steroidal FXR Antagonists: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. While FXR agonists have been extensively studied for various metabolic diseases, there is a growing interest in the therapeutic potential of FXR antagonists. This guide provides a comparative analysis of the efficacy of steroidal and non-steroidal FXR antagonists, supported by experimental data, to aid researchers in drug discovery and development.
Farnesoid X Receptor (FXR) Signaling Pathway
The FXR signaling cascade is a central regulatory network in metabolic health. Upon binding of its natural ligands, primarily bile acids, FXR heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets include Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. FXR antagonists interfere with this process by preventing the recruitment of coactivators, thereby inhibiting the transcriptional activity of FXR.
Quantitative Comparison of FXR Antagonists
The efficacy of FXR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the FXR activity induced by an agonist. The following tables summarize the reported IC50 values for various steroidal and non-steroidal FXR antagonists.
Steroidal FXR Antagonists
Steroidal antagonists are structurally related to endogenous bile acids. This category includes both naturally occurring bile acids and synthetic derivatives.
| Compound | Type | IC50 (µM) | Source |
| Guggulsterone | Natural (Plant Sterol) | 6.47 | [1] |
| Tauro-β-muricholic acid (T-β-MCA) | Natural (Bile Acid) | 40 | [2] |
| Glycoursodeoxycholic acid (GUDCA) | Natural (Bile Acid) | 77.2 | [2] |
| Tauroursodeoxycholic acid (TUDCA) | Natural (Bile Acid) | 75.1 | [2] |
| Hyocholic acid (HCA) | Natural (Bile Acid) | 70.1 | [2] |
| Compound 9a | Synthetic (Seco-Cholesterol Derivative) | 4.6 | [2] |
Non-Steroidal FXR Antagonists
Non-steroidal antagonists possess diverse chemical scaffolds, offering the potential for improved selectivity and pharmacokinetic properties compared to their steroidal counterparts.
| Compound | Type | IC50 (µM) | Source |
| Compound 5s | Synthetic (Isoxazole Derivative) | 12.2 | [3] |
| Compound 2a | Natural Product (Diterpene) | 1.29 | [3] |
| Compound 3a | Natural Product (Daphneone) | 1.79 | [3] |
Key Experimental Methodologies
The determination of FXR antagonist efficacy relies on a variety of in vitro assays. Below are detailed overviews of the most common experimental protocols.
General Workflow for FXR Antagonist Screening
The process of identifying and characterizing FXR antagonists typically follows a multi-step workflow, beginning with high-throughput screening to identify initial hits, followed by more detailed cellular and biochemical assays to confirm activity and determine potency.
Cell-Based Luciferase Reporter Assay
This is a widely used method to quantify the transcriptional activity of FXR in a cellular context.
-
Principle: HEK293T or HepG2 cells are transiently co-transfected with three plasmids: an expression vector for human FXR, an expression vector for its heterodimerization partner RXR, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple FXR response elements (FXREs). In the presence of an FXR agonist, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.
-
Protocol Overview:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the FXR, RXR, and FXRE-luciferase reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with a fixed concentration of an FXR agonist (e.g., GW4064 or CDCA) and varying concentrations of the test antagonist compounds. Include appropriate controls (vehicle, agonist alone).
-
Incubation: Incubate the cells for a defined period (typically 18-24 hours) to allow for transcriptional activation and luciferase protein accumulation.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Data Acquisition: Measure the luminescence using a luminometer. The reduction in luminescence in the presence of the antagonist compared to the agonist-only control is used to calculate the percent inhibition and subsequently the IC50 value.
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to detect protein-protein interactions, in this case, the interaction between FXR and its coactivators, which is modulated by ligands.
-
Principle: The Y2H assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this setup, the FXR ligand-binding domain (LBD) is fused to a DBD (the "bait"), and a coactivator protein (e.g., SRC-1) is fused to an AD (the "prey"). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes (e.g., HIS3, lacZ) in yeast, leading to cell growth on selective media or a colorimetric change. An FXR antagonist will disrupt the agonist-induced interaction between the FXR-LBD and the coactivator, thus preventing reporter gene activation.
-
Protocol Overview:
-
Yeast Strain and Plasmids: Use a yeast strain with appropriate reporter genes. Transform the yeast with the bait (FXR-LBD-DBD) and prey (coactivator-AD) plasmids.
-
Culture and Treatment: Grow the transformed yeast in selective liquid media. Treat the yeast cultures with a fixed concentration of an FXR agonist and varying concentrations of the test antagonist.
-
Reporter Gene Assay:
-
Growth Assay: Plate the treated yeast on a selective medium lacking histidine. The degree of growth inhibition corresponds to the antagonist's potency.
-
β-galactosidase Assay: Perform a colorimetric assay using a substrate like ONPG to quantify the activity of the lacZ reporter gene. A decrease in color development indicates antagonistic activity.
-
-
Data Analysis: Quantify the reporter gene activity to determine the IC50 of the antagonist.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) to measure the binding of coactivator peptides to the FXR-LBD.
-
Principle: The assay utilizes a purified, tagged FXR-LBD (e.g., GST-tagged) and a fluorescently labeled coactivator peptide. An antibody against the tag on the FXR-LBD is labeled with a FRET donor (e.g., Europium cryptate), and the coactivator peptide is labeled with a FRET acceptor (e.g., d2). In the presence of an agonist, the coactivator peptide binds to the FXR-LBD, bringing the donor and acceptor into close proximity and resulting in a FRET signal. An antagonist will prevent this interaction, leading to a decrease in the FRET signal.
-
Protocol Overview:
-
Assay Setup: In a microplate, combine the tagged FXR-LBD, the donor-labeled antibody, the acceptor-labeled coactivator peptide, an FXR agonist, and the test antagonist compound in an appropriate assay buffer.
-
Incubation: Incubate the mixture at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, which measures the fluorescence emission at two different wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio in the presence of the antagonist is used to determine the percent inhibition and the IC50 value.
-
Conclusion
Both steroidal and non-steroidal FXR antagonists have demonstrated efficacy in in vitro models. Non-steroidal antagonists, with their diverse chemical structures, offer the potential for greater selectivity and improved pharmacological profiles, which may translate to better therapeutic outcomes with fewer off-target effects. The continued exploration of novel chemical scaffolds for FXR antagonism is a promising avenue for the development of new treatments for metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the identification and characterization of novel FXR antagonists.
References
A Head-to-Head Comparative Guide to Non-Steroidal Farnesoid X Receptor (FXR) Antagonists
An objective analysis of the performance and underlying experimental data of prominent non-steroidal Farnesoid X Receptor (FXR) antagonists for researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in these metabolic pathways has made it a significant therapeutic target for a variety of conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists.
This guide provides a head-to-head comparison of non-steroidal FXR antagonists. An initial, comprehensive search for "diarylamide" FXR antagonists did not yield specific compounds within this chemical class in the published scientific literature. Therefore, this comparison focuses on other well-characterized classes of non-steroidal FXR antagonists, for which experimental data is available. The antagonists chosen for this comparison represent distinct chemical scaffolds and have been evaluated in comparable in vitro assays.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is activated by bile acids, its natural ligands. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key genes regulated by FXR include Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR antagonists block this signaling cascade by preventing the binding of FXR to its coactivators.
Head-to-Head Comparison of Non-Steroidal FXR Antagonists
This section provides a comparative analysis of representative non-steroidal FXR antagonists from different chemical classes. The selection is based on the availability of comparable in vitro data.
| Compound Class | Representative Compound | Target Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Isoxazole | Compound 5s | Luciferase Reporter Assay | 0.25 | Guggulsterone | >10 |
| Pyrazolone | Compound 12u | HTRF Assay | 4.32 | Guggulsterone | 69.01 |
| Chalcone | Compound 9d | Luciferase Reporter Assay | 8.0 | - | - |
| Natural Product | Guggulsterone | Luciferase Reporter Assay | ~15-17 | - | - |
Note: IC50 values are highly dependent on the specific assay conditions and cell types used. Direct comparison of absolute values across different studies should be done with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Luciferase Reporter Gene Assay for FXR Antagonist Activity
This assay is a common method to assess the ability of a compound to inhibit FXR-mediated gene transcription.
On-Target Activity of FXR Antagonist 2 Hydrochloride: A Comparative Analysis
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Its role in these pathways has made it a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and hyperlipidemia.[2][3] FXR antagonists, by inhibiting the receptor's activity, offer a promising therapeutic strategy. This guide provides a comparative overview of the on-target activity of FXR antagonist 2 hydrochloride, a diarylamide derivative, in relation to other known FXR antagonists.[4]
Comparative On-Target Activity of FXR Antagonists
The on-target activity of an FXR antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the FXR activity in a specific assay. A lower IC50 value indicates a more potent antagonist. While specific experimental data for this compound (also known as compound A-26) is not extensively available in peer-reviewed literature, it is described as a moderate FXR antagonist.[4]
For a comprehensive comparison, this guide includes data from various classes of FXR antagonists, including naturally derived and synthetic compounds. The data presented in Table 1 was obtained using the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) FXR Coactivator Assay, a robust method for assessing the interaction between FXR and its coactivators.
| Compound Name | Compound Class | IC50 (µM) | Reference |
| This compound (Compound A-26) | Diarylamide Derivative | Moderate Antagonist (Specific IC50 not publicly available) | [4] |
| Guggulsterone | Natural Product (Steroid) | 15-17 | [5] |
| Glycoursodeoxycholic acid (GUDCA) | Natural Bile Acid Derivative | 77.2 | [1] |
| Tauroursodeoxycholic acid (TUDCA) | Natural Bile Acid Derivative | 75.1 | [1] |
| Hyocholic acid (HCA) | Natural Bile Acid Derivative | 70.1 | [1] |
| FLG249 | Non-steroidal (Benzimidazole derivative) | 0.032 | [6] |
| DY268 | Non-steroidal (Pyrazolamide derivative) | 0.0075 | [7] |
| Compound 9a | Synthetic (Seco-cholesterol derivative) | 4.6 | [6] |
Table 1: Comparative IC50 Values of Various FXR Antagonists. The IC50 values represent the concentration of the antagonist required to inhibit 50% of FXR activity. Lower values indicate higher potency.
FXR Signaling Pathway and Antagonist Mechanism of Action
FXR is activated by bile acids in the liver and intestine. Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[5]
FXR antagonists work by preventing the activation of this signaling pathway. They can achieve this through various mechanisms, such as competing with endogenous bile acids for binding to the FXR ligand-binding domain or by inducing a conformational change in the receptor that prevents the recruitment of coactivator proteins necessary for transcriptional activation.
References
- 1. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Farnesoid X receptor (FXR) agonist ameliorates systemic insulin resistance, dysregulation of lipid metabolism, and alterations of various organs in a type 2 diabetic kidney animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Landscape of FXR Antagonism: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of Farnesoid X Receptor (FXR) antagonist 2 hydrochloride and other commonly studied FXR antagonists, with a focus on the available data and the experimental methodologies used to generate them. While direct inter-laboratory reproducibility studies for FXR antagonist 2 hydrochloride are not publicly available, this guide offers a framework for assessing the consistency of findings in the broader field of FXR antagonism.
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its modulation through small molecule antagonists has emerged as a promising therapeutic strategy for various metabolic diseases. This compound, a diarylamide derivative, has been identified as a moderate inhibitor of FXR and is under investigation for its potential in treating hyperlipidemia and type 2 diabetes. However, a comprehensive, publicly available dataset detailing its potency and the specific conditions under which it has been tested is limited. This guide aims to contextualize the available information on this compound by comparing it with other well-characterized FXR antagonists, thereby providing a valuable resource for researchers designing their own studies and interpreting existing data.
Comparative Analysis of FXR Antagonist Potency
To understand the relative potency and the variability in reported values for different FXR antagonists, the following table summarizes publicly available IC50 data. It is crucial to note that direct comparisons between values should be made with caution, as the experimental conditions, such as the specific assay format, cell line, and agonist used, can significantly influence the outcome.
| Antagonist | Reported IC50 | Assay Type | Cell Line/System | Agonist (Concentration) | Reference |
| This compound | Moderate antagonist (quantitative data not publicly available) | Not Specified | Not Specified | Not Specified | |
| DY268 | 7.5 nM | Binding Assay | Not Applicable | Not Applicable | [1][2][3][4] |
| 468 nM | Cell-based Transactivation Assay | Not Specified | Not Specified | [1][3][5] | |
| (Z)-Guggulsterone | 15-17 µM | Coactivator Recruitment Assay | Not Specified | CDCA | [6] |
| ~10 µM (at 100 µM CDCA) | Cell-based Transactivation Assay | Mouse Hepatocytes | Chenodeoxycholic acid (CDCA) (100 µM) | ||
| Glycine-β-muricholic acid (Gly-MCA) | Potent, intestine-selective inhibitor (specific IC50 not consistently reported) | Various | Primarily in vivo and ex vivo intestinal models | Endogenous bile acids | [7][8][9] |
| Theonellasterol | Selective antagonist (specific IC50 not consistently reported) | Cell-based Transactivation and Gene Expression Assays | HepG2 | CDCA (10 µM) | [10][11][12][13] |
| Ivermectin | Novel ligand with complex agonist/antagonist properties (IC50 for antagonism not clearly defined) | Various | Various | Not Specified | [14][15][16][17] |
| Tauro-β-muricholic acid (T-β-MCA) | 40 µM | Not Specified | Not Specified | Not Specified | [7][18] |
| Glycoursodeoxycholic acid (GUDCA) | 77.2 µM | Not Specified | Not Specified | Not Specified | [7][19] |
| Tauroursodeoxycholic acid (TUDCA) | 75.1 µM | Not Specified | Not Specified | Not Specified | [7][19] |
| Hyocholic acid (HCA) | 70.1 µM | Not Specified | Not Specified | Not Specified | [7][19] |
Caption: Comparative table of reported IC50 values for various FXR antagonists.
Experimental Protocols: A Closer Look at In Vitro Assays
The reproducibility of in vitro data heavily relies on the precise execution of experimental protocols. Below are detailed methodologies for key assays commonly used to characterize FXR antagonists.
Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for assessing the ability of a compound to modulate FXR-mediated gene transcription.
Principle: Cells are co-transfected with two plasmids: one expressing the human FXR and its heterodimeric partner Retinoid X Receptor (RXR), and a second "reporter" plasmid containing a luciferase gene under the control of an FXR response element (FXRE). When an FXR agonist activates the receptor, the FXR/RXR heterodimer binds to the FXRE and drives the expression of luciferase. An antagonist will inhibit this agonist-induced luciferase expression.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are typically used and maintained in an appropriate growth medium (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well plates.
-
The following day, cells are co-transfected with an FXR expression plasmid, an RXR expression plasmid, and an FXRE-driven luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a medium containing a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid [CDCA]) at a concentration that elicits a submaximal response (typically EC80).
-
The test antagonist is then added at various concentrations.
-
Appropriate controls, including vehicle-only, agonist-only, and a known antagonist, are included.
-
-
Luciferase Activity Measurement:
-
Following a 16-24 hour incubation with the compounds, the cells are lysed.
-
Luciferase activity is measured using a luminometer by adding a luciferase substrate.
-
Renilla luciferase activity is also measured for normalization.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The percentage of inhibition is calculated relative to the agonist-only control.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay provides a direct measure of an antagonist's ability to disrupt the interaction between FXR and its coactivators.
Principle: This assay measures the proximity of a fluorescently labeled coactivator peptide to a fluorescently labeled FXR ligand-binding domain (LBD). In the presence of an agonist, the FXR LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide, bringing the two fluorophores into close proximity and resulting in a FRET signal. An antagonist will prevent this agonist-induced interaction, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., HEPES-based buffer with NaCl, DTT, and BSA).
-
Dilute the terbium-labeled anti-GST antibody, GST-tagged FXR-LBD, and fluorescein-labeled coactivator peptide (e.g., SRC2-2) in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test antagonist at various concentrations.
-
Add the FXR agonist (e.g., GW4064) at its EC50 concentration.
-
Add the pre-mixed solution of GST-FXR-LBD and terbium-labeled anti-GST antibody.
-
Add the fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Determine the percent inhibition relative to the agonist-only control.
-
Calculate the IC50 value from a dose-response curve.
-
Quantitative PCR (qPCR) for FXR Target Gene Expression
This assay measures the effect of an antagonist on the expression of endogenous FXR target genes in a cellular context.
Principle: Cells that endogenously express FXR (e.g., HepG2 or primary hepatocytes) are treated with an agonist to induce the expression of FXR target genes such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19), or to repress genes like Cholesterol 7α-hydroxylase (CYP7A1). An antagonist will reverse these agonist-induced changes in gene expression.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate HepG2 cells or primary human hepatocytes and allow them to adhere.
-
Treat the cells with an FXR agonist (e.g., CDCA) in the presence or absence of the test antagonist at various concentrations for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe the RNA into cDNA.
-
-
qPCR:
-
Perform qPCR using primers specific for the target genes (e.g., SHP, BSEP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Determine the extent to which the antagonist reverses the agonist's effect on gene expression.
-
Visualizing the FXR Signaling Pathway and Experimental Workflow
To further clarify the mechanisms of action and the experimental approaches, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery That Theonellasterol a Marine Sponge Sterol Is a Highly Selective FXR Antagonist That Protects against Liver Injury in Cholestasis | PLOS One [journals.plos.org]
- 11. Preliminary Structure-Activity Relationship on Theonellasterol, a New Chemotype of FXR Antagonist, from the Marine Sponge Theonella swinhoei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] The antiparasitic drug ivermectin is a novel FXR ligand that regulates metabolism | Semantic Scholar [semanticscholar.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Cross-Validation of Farnesoid X Receptor (FXR) Antagonism: A Comparative Analysis of a Representative Pharmacological Agent and Genetic Knockout Models
A Note on "FXR antagonist 2 hydrochloride" : Publicly available preclinical or in vivo studies detailing the effects of "this compound" are not available at the time of this publication. Therefore, to fulfill the objective of comparing a pharmacological FXR antagonist with a genetic model, this guide will utilize data from published studies on FLG249 , a representative and well-characterized non-steroidal FXR antagonist, as a proxy for a pharmacological approach. This allows for a robust, data-driven comparison with FXR knockout (FXR-/-) mouse models.
This guide provides a comparative analysis of Farnesoid X Receptor (FXR) inhibition through pharmacological antagonism and genetic deletion. The performance of the non-steroidal FXR antagonist, FLG249, is objectively compared with data from FXR knockout (FXR-/-) mouse models, supported by experimental data.
Data Presentation: Pharmacological vs. Genetic FXR Inhibition
The following tables summarize the quantitative effects of treatment with the FXR antagonist FLG249 in high-fat diet (HFD)-induced obese mice and the baseline characteristics of FXR knockout mice compared to their wild-type (WT) counterparts.
Table 1: Effects on Lipid Profile
| Parameter | Model | Treatment/Condition | % Change vs. Control (WT or HFD Vehicle) | Reference |
| Hepatic Triglycerides | Pharmacological (FLG249) | 4-week treatment in HFD-fed mice | ↓ Significant Reduction | [1][2] |
| Genetic (FXR-/-) | Baseline vs. WT | ↑ Elevated | [3][4] | |
| Serum/Plasma Cholesterol | Pharmacological (FLG249) | 4-week treatment in HFD-fed mice | ↓ Significant Reduction | [1][2] |
| Genetic (FXR-/-) | Baseline vs. WT | ↑ Elevated (Total & HDL) | [3][5] | |
| Plasma Triglycerides | Pharmacological (FLG249) | 4-week treatment in HFD-fed mice | Not significantly changed | [1][2] |
| Genetic (FXR-/-) | Baseline vs. WT | ↑ Elevated | [3][4] |
Table 2: Effects on FXR Target Gene Expression
| Gene | Tissue | Model | Treatment/Condition | Fold Change vs. Control (WT or HFD Vehicle) | Reference |
| Shp (Small Heterodimer Partner) | Ileum | Pharmacological (FLG249) | 4-week treatment in HFD-fed mice | ↓ ~0.5-fold | [6] |
| Ileum | Genetic (FXR-/-) | Baseline vs. WT | ↓ Significantly Decreased | [7] | |
| Fgf15 (Fibroblast Growth Factor 15) | Ileum | Pharmacological (FLG249) | 4-week treatment in HFD-fed mice | ↓ ~0.4-fold | [6] |
| Ileum | Genetic (FXR-/-) | Baseline vs. WT | ↓ Significantly Decreased | [7] | |
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Liver | Pharmacological (FLG249) | 4-week treatment in HFD-fed mice | ↑ Significantly Increased | [6] |
| Liver | Genetic (FXR-/-) | Baseline vs. WT | ↑ Increased | [7] |
Experimental Protocols
Pharmacological Inhibition with FLG249 in High-Fat Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (HFD), often containing 60% kcal from fat, for a period of 8-12 weeks.[1]
-
Compound Administration: FLG249 is administered orally, for example, via oral gavage. A study administered FLG249 for 4 weeks to HFD-induced obese mice.[1][2] The compound is typically formulated in a vehicle such as a solution of 0.5% carboxymethyl cellulose.
-
Lipid Profile Analysis:
-
Serum Analysis: Blood is collected from the mice, and serum levels of total cholesterol and triglycerides are measured using enzymatic colorimetric assays.
-
Hepatic Analysis: A portion of the liver is homogenized, and lipids are extracted. Hepatic triglyceride and total cholesterol content are then quantified.[1]
-
-
Gene Expression Analysis (RT-qPCR):
-
RNA Extraction: Total RNA is isolated from liver and ileum tissues using a suitable reagent like TRIzol.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The relative expression levels of target genes (e.g., Shp, Fgf15, Cyp7a1) are quantified by real-time PCR using gene-specific primers and a fluorescent dye like SYBR Green. Gene expression is normalized to a housekeeping gene (e.g., Gapdh or Actb).[6]
-
Characterization of FXR Knockout (FXR-/-) Mice
-
Animal Model: FXR-/- mice, typically on a C57BL/6 background, are used alongside age- and sex-matched wild-type (WT) C57BL/6 mice as controls.[3][5]
-
Housing and Diet: Mice are maintained under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Lipid Profile Analysis:
-
Plasma/Serum Analysis: Blood is collected, and plasma or serum is separated. Total cholesterol, HDL cholesterol, and triglyceride levels are measured using standard enzymatic assays.[3][5]
-
Hepatic Analysis: Livers are collected, and lipids are extracted to determine the hepatic content of triglycerides and cholesterol.[3]
-
-
Gene Expression Analysis:
-
The protocol for gene expression analysis in FXR-/- mice is similar to that described for the pharmacological study, involving RNA extraction from relevant tissues (liver, ileum), cDNA synthesis, and quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of FXR target genes.[7]
-
Visualizations: Signaling Pathways and Experimental Design
Caption: FXR signaling pathway in the gut-liver axis.
Caption: Experimental workflow for cross-validation.
References
- 1. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice [jstage.jst.go.jp]
- 3. Farnesoid X Receptor Deficiency Improves Glucose Homeostasis in Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The farnesoid X-receptor is an essential regulator of cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of FXR Antagonists: A Comparative Guide
A Note to the Reader: The compound "FXR antagonist 2 hydrochloride" is not described in publicly available scientific literature. This guide therefore provides a comparative evaluation of several well-characterized Farnesoid X Receptor (FXR) antagonists to serve as a representative analysis for researchers in drug development. We will use "FXR Antagonist 2" as a placeholder for our primary compound of interest and compare it with other known antagonists.
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, where it plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Antagonism of FXR, particularly in the intestine, has emerged as a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[3][4] A critical parameter in the development of any therapeutic agent is its therapeutic index, the ratio between its therapeutic and toxic doses. This guide evaluates the therapeutic index of a representative FXR antagonist by comparing its efficacy and safety profile with other notable alternatives, supported by experimental data.
Comparative Analysis of FXR Antagonists
To provide a clear comparison, we have selected a few representative FXR antagonists with available preclinical data: FLG249 , a non-steroidal antagonist with a propensity for ileum accumulation[5][6][7][8][9]; Gly-β-MCA , an intestine-specific steroidal antagonist[4][10][11]; DY268 , a potent non-steroidal antagonist[12][13][14][15]; and NDB , another selective non-steroidal antagonist.[5][16][17]
Quantitative Data Summary
The following table summarizes the available quantitative data for these compounds, focusing on their in vitro potency and in vivo efficacy. The therapeutic index is discussed based on the available safety information.
| Compound | Type | In Vitro Potency (IC50) | In Vivo Efficacy Model | Efficacious Dose | Key Efficacy Findings | Therapeutic Index Insights |
| FXR Antagonist 2 (Placeholder: FLG249) | Non-steroidal | <0.001 nM (Luciferase assay)[5] | High-Fat Diet (HFD)-induced obese mice | Not specified | Improved lipid metabolism in the liver and ileum.[6][7][8] | Described as a "low toxicity pharmaceutical compound"[6][7][8]. Specific MTD or LD50 not reported. |
| Gly-β-MCA | Steroidal (Bile Acid Conjugate) | Not specified | Diet-induced and genetic obesity mice; NASH models | 10 and 50 mg/kg (p.o.)[10] | Prevents and treats obesity, insulin (B600854) resistance, and hepatic steatosis.[10][11] Ameliorates NASH by reducing lipid accumulation, inflammation, and collagen deposition.[4] | No systemic, hepatic, or intestinal toxicities observed at efficacious doses.[10] |
| DY268 | Non-steroidal | 7.5 nM (Biochemical assay)[12][13][14], 468 nM (Cell-based assay)[13][14] | Drug-Induced Liver Injury (DILI) model (zebrafish) | 10 µM (in vitro)[15] | Can be used in the study of DILI.[13][14] At 10 µM, it exhibits a >25% drop in ATP relative to vehicle-treated control in vitro, suggesting potential cytotoxicity at higher concentrations.[13] | Specific in vivo toxicity data is limited. The in vitro cytotoxicity suggests a potentially narrower therapeutic window compared to intestine-specific antagonists. |
| NDB | Non-steroidal | 2.6 µM (GW4064-activated)[16], 4.5 µM (CDCA-activated)[16] | db/db mice (a model of type 2 diabetes) | 24 mg/kg (for 4 weeks)[16] | Decreased expression of gluconeogenic and bile acid-related genes.[16] | Specific toxicity studies are not detailed, but its efficacy in a disease model suggests a window for therapeutic effect. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of FXR antagonists.
In Vitro Antagonist Activity Assessment: Luciferase Reporter Gene Assay
This cell-based assay is used to determine the ability of a compound to inhibit FXR activation by an agonist.
Objective: To quantify the IC50 value of a test compound for FXR antagonism.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Expression plasmids: pcDNA3.1-hFXR and pSG5-hRXR[18]
-
Reporter plasmid: BSEP-pGL3 (containing an FXR response element driving luciferase expression)[18]
-
Control plasmid: pRL-SV40 (encoding Renilla luciferase for normalization)[18]
-
Transfection reagent (e.g., FuGENE 6)
-
Dual-Glo Luciferase Assay System
-
FXR agonist (e.g., GW4064 or CDCA)
-
Test compounds
Procedure:
-
Cell Seeding: Plate HepG2 cells in a 12-well plate at a density of 5 x 10^4 cells per well.[18]
-
Transfection: After 24 hours, co-transfect the cells with the FXR, RXR, BSEP-pGL3, and pRL-SV40 plasmids using a suitable transfection reagent according to the manufacturer's protocol.[18]
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a fixed, sub-maximal concentration of an FXR agonist (e.g., EC80 of GW4064) and varying concentrations of the test antagonist compound.[19] A vehicle control (e.g., 0.1% DMSO) should also be included.[18]
-
Incubation: Incubate the cells for an additional 24 hours.[18]
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[18]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
In Vitro Binding Affinity Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct binding of a compound to the FXR ligand-binding domain (LBD).
Objective: To determine the binding affinity (IC50) of a test compound to the FXR LBD.
Materials:
-
GST-tagged FXR-LBD protein
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled FXR ligand (tracer, acceptor fluorophore)
-
Assay buffer
-
Test compounds
-
384-well microplate
-
TR-FRET-capable microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, GST-FXR-LBD, Tb-anti-GST antibody, and the fluorescent tracer in assay buffer at appropriate concentrations.
-
Assay Reaction: In a 384-well plate, add the test compound, followed by the GST-FXR-LBD and Tb-anti-GST antibody mixture. After a brief incubation, add the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[20] Protect the plate from light.[20]
-
Measurement: Read the plate using a TR-FRET reader, measuring the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[21]
-
Data Analysis: Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).[21] The displacement of the fluorescent tracer by the test compound will result in a decrease in the TR-FRET ratio. Plot the ratio against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Toxicity Assessment: Maximum Tolerated Dose (MTD) Study in Mice
This study is designed to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[22][23][24]
Objective: To establish the MTD of a test compound following a single administration.
Materials:
-
Male and/or female mice (specific strain as relevant)
-
Test compound formulated in an appropriate vehicle
-
Dosing equipment (e.g., oral gavage needles)
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dose Selection and Grouping: Assign animals to several dose groups (e.g., 5 groups of 3 mice each). Doses should be selected to span a range that is expected to include non-toxic, toxic, and potentially lethal levels (e.g., 5, 10, 20, 40, 80 mg/kg).[2] A vehicle control group should also be included.
-
Compound Administration: Administer the test compound to the respective groups via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for up to 14 days). Observations should include changes in behavior, appearance, and physiological functions.[25]
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study. A weight loss of more than 20% is often considered a sign of significant toxicity.[2]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 20% reduction in body weight.[2][22]
-
Necropsy: At the end of the study, a gross necropsy may be performed to examine for any visible organ abnormalities.
Visualizing the Mechanisms
To better understand the context of FXR antagonist activity, the following diagrams illustrate the FXR signaling pathway and a general workflow for evaluating these compounds.
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for FXR Antagonist Development.
Conclusion
The evaluation of an FXR antagonist's therapeutic index requires a comprehensive assessment of both its efficacy and safety. While direct, quantitative comparisons of therapeutic indices are limited by the availability of public toxicity data, the preclinical evidence for compounds like FLG249 and Gly-β-MCA suggests that achieving intestinal selectivity is a promising strategy for developing effective FXR antagonists with a favorable safety profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative evaluations and contribute to the development of novel therapeutics for metabolic diseases.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. researchgate.net [researchgate.net]
- 3. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis for Small Molecule NDB (N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) Benzamide) as a Selective Antagonist of Farnesoid X Receptor α (FXRα) in Stabilizing the Homodimerization of the Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
Proper Disposal of FXR Antagonist 2 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
Researchers and laboratory personnel handling FXR antagonist 2 hydrochloride are responsible for its safe disposal in a manner that complies with all applicable federal, state, and local regulations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive overview of the essential procedures for the proper disposal of this and other hazardous chemical waste, based on general laboratory safety guidelines.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. All chemical waste disposal must be conducted in accordance with your institution's specific protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for hazardous materials.
Operational Disposal Plan
The disposal of this compound should be treated as hazardous chemical waste. The following steps outline a general procedure for its collection and disposal.
Step 1: Waste Identification and Classification
This compound should be considered a hazardous waste. According to the Environmental Protection Agency (EPA), hazardous waste can be categorized by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Without specific data for this compound, it is safest to assume it may possess one or more of these characteristics.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of as solid hazardous waste.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a separate, compatible liquid waste container.
-
Do not mix aqueous waste with solvent-based waste.
-
Never mix incompatible chemicals. For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[2]
-
Step 3: Container Selection and Labeling
-
Container Choice: Use containers that are compatible with the chemical waste.[1] For solid waste, a securely sealed plastic container is often appropriate. For liquid waste, use a shatter-resistant carboy, preferably the original container if it is in good condition.[2][3]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[3]
-
The concentration of all constituents
-
The accumulation start date (the date the first drop of waste was added to the container)[3]
-
The name of the principal investigator and the laboratory location
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of waste generation.
-
Keep waste containers securely closed except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Adhere to the storage limits for your SAA, as mandated by regulations.
| Waste Accumulation Limits in a Satellite Accumulation Area (SAA) | |
| Hazardous Waste | Maximum of 55 gallons |
| Acutely Toxic Chemical Waste (P-list) | Maximum of 1 quart (liquid) or 1 kilogram (solid) |
| Data sourced from the University of Pennsylvania EHRS.[4] |
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (often six to twelve months, depending on institutional policies), contact your institution's EHS department to arrange for a pickup.[1][3] Do not attempt to dispose of the chemical waste through the regular trash or by pouring it down the drain.[3][5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Waste Minimization
In addition to proper disposal, laboratories should actively seek to minimize the generation of chemical waste.[4]
| Waste Minimization Strategies | |
| Source Reduction | Order only the smallest quantity of the chemical required for your research. |
| Inventory Management | Maintain a detailed inventory of all chemicals to avoid duplicate orders and track expiration dates. |
| Sharing Resources | Share surplus chemicals with other laboratories within your institution. |
| Scale Reduction | Whenever feasible, reduce the scale of experiments to generate smaller volumes of waste. |
| Data sourced from the University of Pennsylvania EHRS and Northwestern University.[3][4] |
By adhering to these procedures and maintaining a strong commitment to safety and regulatory compliance, researchers can ensure the responsible disposal of this compound and contribute to a safe laboratory environment.
References
Navigating the Safe Handling of FXR Antagonist 2 Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, novel compounds. This guide provides essential, immediate safety and logistical information for handling FXR antagonist 2 hydrochloride, a diarylamide derivative used in research for conditions such as hyperlipidemia and type 2 diabetes. By adhering to these procedural steps, laboratories can maintain a safe environment and ensure the integrity of their research.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the compound should be treated as potentially hazardous. General safety protocols for handling potent pharmaceutical compounds must be strictly followed. The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times when handling the compound or contaminated surfaces. Gloves must be inspected before use and disposed of as hazardous waste after handling.[1] |
| Eye Protection | Safety goggles or face shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection from splashes.[1] |
| Body Protection | Dedicated lab coat | A disposable or professionally laundered lab coat should be worn over personal clothing to prevent skin contact. |
| Respiratory Protection | Respirator | In cases where dust or aerosols may be generated, such as during weighing or solution preparation, a properly fitted respirator is necessary. Use in a well-ventilated area is crucial.[1][2] |
| Foot Protection | Closed-toe shoes | Always wear shoes that completely cover the feet in a laboratory setting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound.
Detailed Experimental Protocols
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Assemble PPE: Before beginning any work, ensure all necessary PPE is readily available and in good condition.
-
Prepare Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags should be located in the immediate vicinity of the handling area.
-
Label Waste Containers: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify the contents.
2. Handling:
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.
-
Weighing: If working with the solid form, weigh the compound in a ventilated balance enclosure or a fume hood to prevent inhalation of any dust particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Keep containers covered as much as possible. Information from suppliers indicates that for similar compounds, stock solutions can be prepared in organic solvents like DMSO. For example, a stock solution can be made by dissolving the compound in an organic solvent of choice, which should be purged with an inert gas.[3]
-
Performing the Experiment: Conduct all experimental procedures within the designated and controlled environment.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate solvent (e.g., 70% ethanol) and cleaning agents.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in the designated hazardous waste containers.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid compound should be disposed of as hazardous chemical waste. It should not be mixed with other waste streams. |
| Liquid Waste | Solutions containing the compound and contaminated solvents must be collected in designated, sealed, and clearly labeled hazardous liquid waste containers. Do not pour down the drain. |
| Contaminated Materials | All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be placed in a sealed bag and disposed of as hazardous solid waste. |
All hazardous waste must be managed in accordance with local, state, and federal regulations.[4][5][6] Pharmaceutical waste, in particular, may have specific disposal requirements.[7][8]
Understanding the FXR Signaling Pathway
This compound functions by inhibiting the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. Understanding this pathway is crucial for researchers working with this compound.
In this pathway, bile acids activate FXR, which then forms a complex with the Retinoid X Receptor (RXR). This complex induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This compound blocks the initial activation of FXR by bile acids, thereby disrupting this regulatory feedback loop.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
